9-Methoxy-9-oxononanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methoxy-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPSAPZUZXYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175253 | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-19-0 | |
| Record name | Monomethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl azelate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl azelate | |
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| Record name | Methyl hydrogen azelate | |
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| Record name | Methyl hydrogen azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MONOMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-Methoxy-9-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxy-9-oxononanoic acid, also known as monomethyl azelate or methyl hydrogen azelate, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data presentation, experimental protocols, and logical relationships.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by low volatility and a high boiling point, contributing to its stability.[1] While soluble in organic solvents, it is not miscible in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Monomethyl azelate, Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Azelaic acid monomethyl ester | [1][2] |
| CAS Number | 2104-19-0 | [2] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 22-24 °C | [3] |
| Boiling Point | 159-160 °C at 3 mmHg | [3] |
| Density | 1.045 g/mL at 20 °C | [3] |
| Solubility | Not miscible in water; Soluble in organic solvents | [1][2] |
| Refractive Index | n20/D 1.446 | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Description |
| ¹H NMR | Data available in spectral databases.[4] |
| ¹³C NMR | Data available in spectral databases.[4] |
| IR | Data available in spectral databases.[4] |
| Mass Spectrometry | Key fragments and LC-MS/MS data are available. |
Experimental Protocols
Synthesis of this compound
Method 1: Selective Mono-esterification of Azelaic Acid
A common and direct method for the synthesis of this compound is the selective mono-esterification of azelaic acid. This can be achieved using an acidic catalyst that favors the formation of the monoester over the diester.
-
Materials: Azelaic acid, Methanol, Sulfuric acid (catalyst) or strongly acidic ion-exchange resin, Sodium bicarbonate, Dichloromethane, Anhydrous magnesium sulfate, Rotary evaporator, Separation funnel, Glassware.
-
Procedure:
-
In a round-bottom flask, dissolve azelaic acid in a suitable solvent such as toluene.
-
Add an equimolar amount of methanol.
-
Add a catalytic amount of concentrated sulfuric acid or a strongly acidic ion-exchange resin.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
If a mineral acid was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Method 2: Ozonolysis of Oleic Acid Methyl Ester
An alternative synthesis route involves the ozonolysis of oleic acid methyl ester.[5]
-
Materials: Oleic acid methyl ester, Acetic acid, Hexane, Ozone generator, Oxygen source.
-
Procedure:
-
Prepare a solution of oleic acid methyl ester in a mixture of acetic acid and hexane.
-
Cool the solution to 10-13 °C.
-
Bubble ozone through the solution until the reaction is complete, as indicated by a color change or TLC analysis.
-
Purge the solution with oxygen to remove excess ozone.
-
Heat the mixture to 90-95 °C for approximately 2.5 hours to facilitate oxidative cleavage.
-
The crude product can then be purified.
-
Purification of this compound
The crude product from the synthesis can be purified by vacuum distillation or column chromatography.
-
Vacuum Distillation: Given its high boiling point, vacuum distillation is a suitable method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.
-
Column Chromatography: For smaller scales or to achieve higher purity, column chromatography is effective.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts will confirm the presence of the methyl ester, the carboxylic acid, and the aliphatic chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As a liquid, a thin film of the sample can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Obtain the IR spectrum. Characteristic peaks for the C=O stretch of the carboxylic acid and the ester, the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic chain are expected.
Biological Relevance and Signaling Pathways
While there is no direct evidence of this compound being involved in specific signaling pathways, its metabolic fate suggests an indirect biological relevance. Studies on analogous azelate esters, such as diethyl azelate, have shown that upon oral administration, they are rapidly metabolized to azelaic acid.[3] Azelaic acid is a naturally occurring dicarboxylic acid with known immunomodulatory and anti-inflammatory properties. This suggests that this compound may function as a prodrug or metabolic precursor to the biologically active azelaic acid.
The logical relationship can be visualized as follows:
This diagram illustrates the potential metabolic pathway where this compound, through in vivo hydrolysis, is converted to azelaic acid, which then exerts its known biological effects. This positions this compound as a molecule of interest for drug development, potentially as a more bioavailable precursor to azelaic acid.
Conclusion
This compound is a well-characterized chemical compound with defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established organic chemistry protocols. While not directly implicated in signaling pathways, its likely role as a metabolic precursor to the biologically active azelaic acid provides a strong rationale for its continued investigation by researchers and professionals in the fields of chemistry, pharmacology, and drug development. This guide provides a foundational technical overview to support such endeavors.
References
- 1. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-Methoxy-9-oxononanoic Acid
CAS Number: 2104-19-0
This technical guide provides a comprehensive overview of 9-Methoxy-9-oxononanoic acid, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a crucial chemical intermediate.
Chemical Identity and Properties
This compound is a nine-carbon dicarboxylic acid monoester.[1] It is characterized by a terminal carboxylic acid group and a methyl ester group at the opposite end of the aliphatic chain.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis.
Synonyms:
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2][5] |
| Molecular Weight | 202.25 g/mol | [1][3][6] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4][6] |
| Melting Point | 22-24 °C | [4][7] |
| Boiling Point | 159-160 °C at 3 mmHg | [4][7] |
| Density | 1.045 g/mL at 20 °C | [4][7] |
| Refractive Index | n20/D 1.446 | [4] |
| Solubility | Not miscible in water. Soluble in organic solvents like Chloroform, DMSO, and Methanol. | [1][2][7] |
| InChI Key | VVWPSAPZUZXYCM-UHFFFAOYSA-N | [1][2][6] |
Synthesis
The primary route for the synthesis of this compound is the selective mono-esterification of its precursor, azelaic acid (nonanedioic acid).[1] This process is critical to differentiate the two carboxylic acid functionalities present in the starting material.
A general workflow for the synthesis is outlined below.
Applications in Research and Development
This compound serves as a valuable intermediate in various chemical and pharmaceutical applications.
Pharmaceutical Intermediate
This compound is a critical pharmaceutical intermediate, utilized in the synthesis of more complex molecules for scientific investigation.[1] Its bifunctional nature allows for selective chemical transformations at either the carboxylic acid or the methyl ester end, making it a versatile building block for drug discovery and development.
Production of Polymers, Surfactants, and Plasticizers
This compound is employed in the production of various industrial products. It can be used in the synthesis of surfactants and plasticizers.[2] Furthermore, it has applications in the biosynthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.
The role of this compound as a chemical intermediate is visualized in the following diagram.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound in drug development are proprietary and not publicly available, a general procedure for its synthesis via ozonolysis of oleic acid has been described. This method, however, leads to the formation of dimethyl nonanedioate (dimethyl azelate) alongside other products, requiring further separation and purification to isolate the mono-methyl ester.[8]
A more targeted approach involves the direct, controlled mono-esterification of azelaic acid. A general laboratory-scale protocol is described below.
Objective: To synthesize this compound from azelaic acid.
Materials:
-
Azelaic acid
-
Anhydrous methanol
-
Strong acid catalyst (e.g., sulfuric acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether)
-
Standard laboratory glassware for reaction, extraction, and distillation/chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve azelaic acid in a molar excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) to maximize the formation of the monoester while minimizing the diester by-product.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product from the aqueous methanol mixture using an appropriate organic solvent like diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product containing a mixture of unreacted azelaic acid, the desired monomethyl azelate, and the dimethyl azelate by-product. Purification can be achieved through vacuum distillation or column chromatography.
Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile bifunctional molecule with significant applications as a chemical intermediate in the pharmaceutical and polymer industries. Its synthesis from readily available azelaic acid and its unique structure with two distinct reactive sites make it a key building block for the creation of a wide range of complex molecules and materials. Further research into its applications, particularly in the development of novel biodegradable polymers and pharmaceuticals, is warranted.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]
- 3. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mono-Methyl azelate 85 , technical grade 2104-19-0 [sigmaaldrich.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. AZELAIC ACID MONOMETHYL ESTER | 2104-19-0 [chemicalbook.com]
- 8. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]
Monomethyl Azelate: A Comprehensive Technical Overview of its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the core physical and chemical properties of monomethyl azelate. The information is presented to support research, development, and application of this compound in various scientific fields.
Core Physical and Chemical Properties
Monomethyl azelate, also known as monomethyl nonanedioate or azelaic acid monomethyl ester, is an organic compound classified as a monoester of a dicarboxylic acid.[1][2] Its physical state can vary from a colorless to pale yellow liquid to a semi-solid or solid, depending on the temperature and purity.[1][3] It possesses a mild odor.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of monomethyl azelate.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| IUPAC Name | 9-methoxy-9-oxononanoic acid | [4] |
| Synonyms | mono-Methyl nonanedioate, Azelaic acid monomethyl ester | [2][3][5] |
| CAS Number | 2104-19-0 | [1][2][3] |
| Molecular Formula | C10H18O4 / HOOC(CH2)7COOCH3 | [1][2][4] |
| Molecular Weight | 202.25 g/mol | [2][3][6] |
| InChI Key | VVWPSAPZUZXYCM-UHFFFAOYSA-N | [3] |
| Physical Properties | ||
| Appearance | Colorless to pale yellow liquid, viscous liquid, or semi-solid to solid | [1][3] |
| Melting Point | 22-24 °C (lit.) | [3][4] |
| Boiling Point | 159-160 °C at 3 mmHg (lit.) | [3][4] |
| Density | 1.045 g/mL at 20 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.446 (lit.) | [3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3][7] |
| Solubility & Chemical Data | ||
| Water Solubility | Limited solubility/Not miscible | [1][4][8] |
| Solubility | Soluble in organic solvents such as chloroform, DMSO (slightly), and methanol (slightly) | [1][8] |
| pKa (Predicted) | 4.77 ± 0.10 | [4][8] |
Experimental Protocols
While specific experimental details for the cited data are proprietary to the source, this section outlines standard methodologies for determining the key physical properties of a compound like monomethyl azelate.
Melting Point Determination
The melting point is determined using a calibrated melting point apparatus. A small, dry sample of solid monomethyl azelate is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination
The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation flask under a specific vacuum pressure (e.g., 3 mmHg). The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Density Measurement
The density of liquid monomethyl azelate can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of monomethyl azelate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[9]
Visualizations
Synthesis Pathway
The following diagram illustrates a common synthesis route for monomethyl azelate.
Caption: Synthesis of monomethyl azelate from oleic acid methyl ester.
Experimental Workflow for Characterization
This diagram outlines a typical workflow for the physical and chemical characterization of a compound.
Caption: A typical experimental workflow for chemical characterization.
References
- 1. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]
- 2. mono-Methyl azelate (85%) - Amerigo Scientific [amerigoscientific.com]
- 3. mono-Methyl azelate 85 , technical grade 2104-19-0 [sigmaaldrich.com]
- 4. AZELAIC ACID MONOMETHYL ESTER | 2104-19-0 [chemicalbook.com]
- 5. mono-Methyl azelate - mono-Methyl nonanedioate, Azelaic acid monomethyl ester [sigmaaldrich.com]
- 6. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. AZELAIC ACID MONOMETHYL ESTER CAS#: 2104-19-0 [m.chemicalbook.com]
- 9. Nonanedioic acid, monomethyl ester [webbook.nist.gov]
9-Methoxy-9-oxononanoic acid molecular weight and formula
This guide provides the fundamental physicochemical properties of 9-Methoxy-9-oxononanoic acid, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The core molecular attributes of this compound are summarized below. This data is essential for experimental design, analytical characterization, and integration into synthetic pathways.
| Parameter | Value |
| Molecular Formula | C10H18O4[1][2] |
| Molecular Weight | 202.25 g/mol [1][2] |
| CAS Number | 2104-19-0[1] |
| Synonym | Methyl hydrogen azelate[1] |
Experimental Protocols & Signaling Pathways
Due to the fundamental nature of the requested information focusing on the intrinsic molecular properties of this compound, detailed experimental protocols for its synthesis or analysis, as well as its involvement in specific signaling pathways, are beyond the scope of this particular guide. Such information would be highly dependent on the specific application or research context in which the compound is being utilized.
Logical Relationships
The relationship between the molecular formula and molecular weight is a foundational concept in chemistry, directly linking the atomic composition of a molecule to its molar mass.
Caption: Derivation of molecular weight from the molecular formula.
References
A Technical Guide to the Structure Elucidaion of Methyl Hydrogen Azelate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the analytical techniques and data interpretation used to confirm the chemical structure of methyl hydrogen azelate (also known as monomethyl azelate or 9-methoxy-9-oxononanoic acid). The document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols.
Introduction
Methyl hydrogen azelate is the monomethyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical formula is C10H18O4, and it has a molecular weight of 202.25 g/mol .[1][2][3][4] The structure consists of a nine-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester group at the other. The unambiguous confirmation of this structure is critical for its application in various fields, including the synthesis of polymers and as a surfactant.[5] This guide outlines the comprehensive analytical workflow for its structure elucidation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of methyl hydrogen azelate is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 2104-19-0 | [2][7] |
| Molecular Formula | C10H18O4 | [1][2][6] |
| Molecular Weight | 202.25 g/mol | [1][4][7] |
| Appearance | Colorless to light yellow liquid or solid | [5][7] |
| Melting Point | 22-24 °C (lit.) | [5] |
| Boiling Point | 159-160 °C at 3 mmHg (lit.) | [5] |
| Density | 1.045 g/mL at 20 °C (lit.) | [5] |
| Refractive Index | n20/D 1.446 (lit.) | [5] |
Experimental Protocols
Synthesis of Methyl Hydrogen Azelate via Ozonolysis
A common method for synthesizing methyl hydrogen azelate is through the ozonolysis of methyl oleate.[8]
Protocol:
-
Ozonolysis: Methyl oleate is dissolved in a mixture of acetic acid and hexane. The solution is cooled to 10-13 °C, and ozone is bubbled through the mixture until the reaction is complete (indicated by a color change or TLC analysis).
-
Oxidative Workup: The resulting ozonide is then subjected to oxidative cleavage. The temperature is raised to 90-95 °C, and oxygen is passed through the solution for approximately 2.5 hours.[8] This process cleaves the double bond of methyl oleate to yield methyl hydrogen azelate and pelargonic acid.
-
Purification: The crude product is purified, often by molecular distillation, to isolate methyl hydrogen azelate with a purity of ≥96%.[8]
Other reported synthesis methods include the direct esterification of azelaic acid with methanol or the transesterification of nonyl alcohol and methyl formate.[5]
Spectroscopic Data and Interpretation
The following sections detail the analysis of methyl hydrogen azelate using various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Data Interpretation: The mass spectrum provides clear evidence for the structure. The molecular ion peak [M]+ is observed at an m/z of 202, which corresponds to the molecular weight of C10H18O4.[9] Key fragment ions are summarized in Table 2.
| m/z | Proposed Fragment Ion | Interpretation |
| 202 | [C10H18O4]+• | Molecular Ion (M+) |
| 171 | [M - OCH3]+ | Loss of the methoxy group from the ester. |
| 152 | [M - H2O - OCH2]+• | Complex fragmentation, potentially involving loss of water and formaldehyde. |
| 143 | [M - COOCH3]+ | Loss of the carbomethoxy group. |
| 124 | [M - H2O - COOCH3]+• | Further fragmentation after initial losses. |
| 111 | [C7H11O]+ | Cleavage within the aliphatic chain. |
| 83 | [C5H7O]+ | Cleavage within the aliphatic chain. |
| 74 | [CH3OCOCH2]+• | McLafferty rearrangement, characteristic of methyl esters. This is a very common and indicative fragment.[9][10] |
| 59 | [COOCH3]+ | Carbomethoxy fragment. |
| 55 | [C4H7]+ | Aliphatic chain fragment. |
Data sourced from ChemicalBook and NIST WebBook.[2][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology: A thin film of the sample (if liquid) or a mull (if solid) is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.
Data Interpretation: The IR spectrum shows characteristic absorption bands confirming the presence of both a carboxylic acid and a methyl ester. The key peaks are detailed in Table 3.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~2930, ~2850 | C-H (Aliphatic) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1460 | C-H (Aliphatic) | Bending |
| ~1200 | C-O (Ester/Acid) | Stretching |
The presence of two distinct carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester) and 1710 cm⁻¹ (acid), along with the very broad O-H stretch, are definitive indicators of the methyl hydrogen azelate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl3) and placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected.
Data Interpretation: The ¹H NMR spectrum confirms the presence of the methyl ester group and the aliphatic chain. The signals are assigned as shown in Table 4.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 (broad) | Singlet | 1H | H OOC- |
| 3.67 | Singlet | 3H | CH ₃-O-C=O |
| 2.35 | Triplet | 2H | HOOC-CH ₂- |
| 2.31 | Triplet | 2H | -CH ₂-COOCH₃ |
| 1.63 | Multiplet | 4H | HOOC-CH₂-CH ₂- and -CH ₂-CH₂-COOCH₃ |
| 1.34 | Multiplet | 6H | -(CH ₂)₃- (central methylene groups) |
Data sourced from ChemicalBook for a 400 MHz spectrum in CDCl3.[9] The distinct singlet at 3.67 ppm is characteristic of the methyl ester protons. The broad singlet far downfield (~11.0 ppm) is indicative of the acidic proton of the carboxylic acid.
Data Interpretation: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For methyl hydrogen azelate, 10 distinct signals are expected. The predicted chemical shifts and assignments are listed in Table 5.
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | C =O (Carboxylic Acid) |
| ~174 | C =O (Ester) |
| ~51.5 | C H₃-O- |
| ~34.0 | -C H₂-COOH |
| ~33.8 | -C H₂-COOCH₃ |
| ~29.0 (multiple) | -(C H₂)₃- (central methylene groups) |
| ~24.8 | HOOC-CH₂-C H₂- |
| ~24.6 | -C H₂-CH₂-COOCH₃ |
Note: These are predicted values based on standard chemical shift ranges for similar functional groups. The central methylene carbons may have very similar chemical shifts and could overlap.
Visualization of the Elucidation Workflow
The logical process for the structure elucidation of methyl hydrogen azelate is depicted in the following workflow diagram.
Caption: Workflow for the structure elucidation of methyl hydrogen azelate.
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous confirmation of the structure of methyl hydrogen azelate. The molecular weight determined by MS aligns perfectly with the chemical formula C10H18O4. IR spectroscopy confirms the presence of both carboxylic acid and methyl ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, corroborating the linear nine-carbon chain with functional groups at either end. This comprehensive analytical approach ensures the structural integrity of the compound for its intended scientific and industrial applications.
References
- 1. Methyl Hydrogen Azelate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nonanedioic acid, monomethyl ester [webbook.nist.gov]
- 3. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. mono-Methyl azelate (85%) - Amerigo Scientific [amerigoscientific.com]
- 5. China methyl hydrogen azelate(CAS#2104-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Monomethyl Azelate | 2104-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. AZELAIC ACID MONOMETHYL ESTER(2104-19-0) IR Spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 9-Methoxy-9-oxononanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-Methoxy-9-oxononanoic acid (also known as Methyl hydrogen azelate), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a summary of qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of its solubility in organic solvents.
Physicochemical Properties
| Property | Value |
| CAS Number | 2104-19-0[1] |
| Molecular Formula | C₁₀H₁₈O₄[1] |
| Molecular Weight | 202.25 g/mol [1] |
| Appearance | Colorless or light yellow liquid[2][3] |
| Synonyms | Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Monomethyl azelate[1][4] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. The following table summarizes the available qualitative solubility information. It is generally recognized as being soluble in alcohols and other organic solvents, while being immiscible with water.[1][2][5] For the related compound 9-oxononanoic acid, slight solubility in chloroform and methanol has been reported.[6]
| Solvent | Qualitative Solubility |
| Water | Not miscible[1][2][5] |
| Alcohol | Soluble[2] |
| Chloroform | Slightly Soluble (inferred from 9-oxononanoic acid)[6] |
| Methanol | Slightly Soluble (inferred from 9-oxononanoic acid)[6] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a robust method for determining the quantitative solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the volumetric flask containing the filtered solution.
-
Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibration range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. China methyl hydrogen azelate(CAS#2104-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pschemicals.com [pschemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 9-oxononanoic acid CAS#: 2553-17-5 [m.chemicalbook.com]
The Elusive Natural Presence of 9-Methoxy-9-oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate or azelaic acid monomethyl ester, is a dicarboxylic acid monoester. While its synthetic applications are established, its natural occurrence has been less definitively documented. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound and its derivatives, with a focus on its biosynthetic origins and the analytical methodologies required for its study. Although direct, detailed quantitative data on the natural abundance of this compound remains limited, this guide synthesizes available information on its presence and the well-documented biology of its precursors to provide a thorough resource for researchers.
Natural Occurrence
Much of our understanding of the potential natural presence of this compound is inferred from the well-established natural occurrence and biosynthesis of its precursor, 9-oxononanoic acid.
The Precursor: 9-Oxononanoic Acid
9-Oxononanoic acid is a well-characterized bioactive lipid that is widely distributed in nature. It is a product of the oxidative cleavage of polyunsaturated fatty acids, primarily linoleic acid. This process, known as lipid peroxidation, occurs in plants, animals, and microorganisms.
Table 1: Documented Natural Sources of 9-Oxononanoic Acid
| Biological Kingdom | Organism/System | Notes |
| Plantae | Solanum tuberosum (Potato) | Formed via the lipoxygenase (LOX) pathway as part of the plant's defense mechanism.[1] |
| General Plant Tissues | A recognized oxylipin involved in developmental processes and defense responses. | |
| Fungi | Epichloe typhina | Reported as a fungal metabolite.[1] |
| Animalia | Human Plasma | Generated during oxidative stress as a product of lipid peroxidation. |
| Rat Liver | Investigated for its effects on lipid metabolism. |
Biosynthesis
The biosynthesis of this compound in nature has not been explicitly elucidated. However, a hypothetical pathway can be constructed based on the known biosynthesis of its precursor, 9-oxononanoic acid, and the general understanding of methylation reactions in biological systems.
Biosynthesis of 9-Oxononanoic Acid in Plants
In plants, 9-oxononanoic acid is synthesized via the oxylipin pathway, a crucial signaling cascade involved in plant defense. The process begins with the oxygenation of linoleic acid.
Hypothetical Biosynthesis of this compound
The conversion of 9-oxononanoic acid to this compound would involve a methylation step. In plants, O-methyltransferases (OMTs) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a variety of substrates, including carboxylic acids. It is plausible that a specific OMT could catalyze the methylation of the carboxyl group of 9-oxononanoic acid or its oxidized form, azelaic acid.
Experimental Protocols
Due to the lack of specific published methods for the extraction and analysis of this compound from natural sources, a general protocol for the analysis of fatty acid methyl esters from plant tissues is provided below. This can be adapted for the targeted analysis of this compound.
General Protocol for Extraction and Analysis of Fatty Acid Methyl Esters from Plant Tissue
This protocol outlines the key steps for the extraction of lipids, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Lipid Extraction:
-
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
Weigh a known amount of fresh or frozen plant tissue (typically 100-500 mg).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a mixture of chloroform and methanol (typically 2:1 v/v).
-
Vortex vigorously for 2-5 minutes to ensure thorough extraction.
-
Add 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 5% v/v) or BF3-methanol solution
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
-
-
Procedure:
-
Add methanolic HCl or BF3-methanol solution to the dried lipid extract.
-
Heat the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 1-2 hours) to facilitate transesterification.
-
After cooling, add hexane and saturated NaCl solution to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
3. GC-MS Analysis:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a polar column like a wax column or a mid-polar column like a DB-5ms)
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230-250°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: A suitable mass range to detect the target FAMEs (e.g., m/z 50-500).
-
-
Identification and Quantification:
-
Identification of this compound would be based on its retention time and comparison of its mass spectrum with a commercial standard or a spectral library.
-
Quantification can be achieved by using an internal standard (e.g., a deuterated analog or a fatty acid methyl ester with an odd number of carbons) and generating a calibration curve with a pure standard of this compound.
-
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or biological activities of naturally occurring this compound. However, its precursor, 9-oxononanoic acid, is known to be a bioactive molecule.
-
In Plants: 9-Oxononanoic acid is a signaling molecule in the plant defense response, contributing to systemic acquired resistance.
-
In Mammals: It has been shown to influence inflammatory responses and modulate lipid metabolism. For instance, studies have indicated that it can affect the activity of enzymes involved in fatty acid synthesis.
Future research is needed to determine if this compound shares any of the biological activities of its precursor or if the methylation alters its function, potentially leading to a different biological role.
Conclusion
The natural occurrence of this compound is an intriguing but underexplored area of phytochemistry. While its presence has been noted in Oryza officinalis, a significant gap exists in the literature regarding its quantitative levels, detailed biosynthetic pathway, and specific biological functions in this or other organisms. The information provided in this guide on the well-characterized precursor, 9-oxononanoic acid, and general analytical methodologies offers a solid foundation for researchers aiming to investigate this compound further. Future metabolomic studies, particularly those employing high-resolution mass spectrometry, are likely to shed more light on the distribution and significance of this compound and its derivatives in the natural world, potentially uncovering novel bioactive molecules and metabolic pathways.
References
9-Methoxy-9-oxononanoic Acid: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxy-9-oxononanoic acid, also known by synonyms such as Methyl hydrogen azelate and Monomethyl azelate, is a crucial bifunctional molecule serving as a versatile intermediate in the synthesis of complex pharmaceutical compounds and other bioactive molecules.[1] Its structure, featuring a terminal carboxylic acid and a methyl ester group, allows for selective chemical transformations, making it a valuable building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in pharmaceutical development, with a focus on its role as a synthetic precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and application in various experimental settings.
| Property | Value |
| CAS Number | 2104-19-0 |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl hydrogen azelate, Monomethyl azelate, Azelaic acid monomethyl ester |
| Appearance | Liquid or Viscous Liquid or Semi-Solid to Solid |
| Boiling Point | 159-160 °C at 3 mmHg |
| Melting Point | 22-24 °C |
| Density | 1.045 g/mL at 20 °C |
| Solubility | Not miscible in water |
Synthesis of this compound
The primary routes for the synthesis of this compound involve the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid, or the oxidative cleavage of oleic acid derivatives.
Selective Mono-esterification of Azelaic Acid
Achieving selective mono-esterification of a dicarboxylic acid is a key challenge. An environmentally friendly and effective method utilizes a heterogeneous catalyst.
Experimental Protocol: Alumina-Catalyzed Mono-methylation
This protocol describes the selective monomethyl esterification of azelaic acid using methanol as the esterifying agent and alumina as a heterogeneous catalyst.[2]
-
Materials:
-
Azelaic acid
-
Methanol (reagent grade)
-
Alumina (neutral, activated)
-
Standard laboratory glassware for reflux and distillation
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and a calculated amount of neutral alumina.
-
Add an excess of methanol to the flask. The ratio of reactants and catalyst should be optimized based on preliminary small-scale experiments.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material, mono-ester, and di-ester.
-
Upon completion of the reaction (when the desired conversion to the mono-ester is achieved), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the alumina catalyst.
-
Wash the recovered alumina with fresh methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography to achieve the desired purity.
-
Ozonolysis of Oleic Acid Methyl Ester
An alternative synthesis route starts from oleic acid methyl ester, which undergoes ozonolysis to cleave the double bond and form the desired product.
Experimental Protocol: Ozonolysis
This protocol is based on a reported method for the preparation of azelaic acid monomethyl ester from oleic acid methyl ester.[3]
-
Materials:
-
Oleic acid methyl ester
-
Mixture of acetic acid and hexane (solvent)
-
Ozone generator
-
Oxygen source
-
Standard laboratory glassware for ozonolysis and subsequent work-up
-
-
Procedure:
-
Dissolve oleic acid methyl ester in a mixture of acetic acid and hexane in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The recommended volume ratio of oleic acid methyl ester to the solvent mixture is 1:4.
-
Cool the reaction mixture to the ozonation temperature of 10-13 °C.
-
Bubble ozone-enriched oxygen through the solution while maintaining the temperature. The reaction is typically exothermic and requires careful temperature control.
-
After the ozonolysis is complete (indicated by a color change or by analytical methods), purge the solution with oxygen to remove any unreacted ozone.
-
Heat the reaction mixture to the oxygenolysis temperature of 90-95 °C for 2.5 hours to decompose the ozonide intermediates.
-
After cooling, the crude product is isolated.
-
Purify the crude product by molecular distillation to obtain this compound with a reported yield of above 78% and a purity of ≥96%.
-
| Synthesis Route | Starting Material | Key Reagents/Conditions | Yield | Purity |
| Selective Mono-esterification | Azelaic Acid | Methanol, Alumina catalyst, Reflux | - | - |
| Ozonolysis | Oleic Acid Methyl Ester | Ozone, Acetic acid/Hexane, 10-13 °C then 90-95 °C | >78% | ≥96% |
Applications as a Pharmaceutical Intermediate
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex and biologically active molecules. The carboxylic acid and ester functionalities can be selectively manipulated to build larger molecular scaffolds.
Synthesis of Phytoprostanes
This compound has been utilized in the first total synthesis of two E type I phytoprostanes.[3] Phytoprostanes are non-enzymatically formed prostaglandin-like compounds that are considered markers of oxidative stress and possess biological activities.
Synthesis of (-)-Minquartynoic Acid
This versatile intermediate is a key starting material in the total synthesis of (-)-Minquartynoic acid.[3] This natural product has demonstrated notable anticancer and anti-HIV activities, highlighting the importance of this compound in the development of potential therapeutic agents.
Biological Significance of the Related Compound: 9-Oxononanoic Acid
While this compound primarily serves as a synthetic intermediate, its close structural analog, 9-oxononanoic acid, is a product of lipid peroxidation and exhibits significant biological activity.[4] 9-Oxononanoic acid is known to be a pro-inflammatory and pro-thrombotic mediator.[5]
Its primary mechanism of action involves the induction of phospholipase A2 (PLA2) activity, which in turn leads to the release of arachidonic acid and the subsequent production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[4][5] This signaling cascade implicates 9-oxononanoic acid in the pathogenesis of cardiovascular diseases.
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its bifunctional nature allows for its strategic incorporation into complex molecular architectures, as demonstrated by its use in the total synthesis of biologically active natural products. The availability of efficient and selective synthetic routes to this intermediate is crucial for advancing drug discovery and development programs. While it may not possess significant intrinsic biological activity itself, its role as a key building block in the synthesis of potential therapeutics is well-established. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and application of this compound, facilitating its effective utilization in the creation of novel pharmaceutical agents.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Bifunctional Nature of 9-Methoxy-9-oxononanoic Acid
Introduction
This compound, also known as methyl hydrogen azelate or monomethyl azelate, is a nine-carbon linear chain molecule of significant interest in chemical synthesis and drug development.[1] Its prominence stems from its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group.[1] This unique structure allows for selective and orthogonal chemical transformations, where one functional group can be reacted while the other remains protected or available for a subsequent, different reaction.
This molecular architecture makes this compound an invaluable building block, particularly as a linker in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.[2][3] It serves as a critical pharmaceutical intermediate and a model compound for studying chemical transformations on molecules with differentiated reactivity at opposite ends.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, bifunctional reactivity, and experimental applications of this compound.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its handling, characterization, and application in experimental settings. The key data are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl hydrogen azelate, Monomethyl azelate | [1] |
| CAS Number | 2104-19-0 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][4] |
| Molecular Weight | 202.25 g/mol | [1][4] |
| Appearance | Liquid | [4] |
| Solubility | Not miscible in water | [1] |
| InChI Key | VVWPSAPZUZXYCM-UHFFFAOYSA-N | [1][4] |
Bifunctional Reactivity and Applications
The core utility of this compound lies in the differential reactivity of its two functional groups. The terminal carboxylic acid and the methyl ester can be addressed with distinct sets of reagents, allowing for sequential and controlled modifications.
-
Carboxylic Acid Moiety : This group can be readily activated (e.g., using carbodiimide chemistry) to form amide or ester bonds, making it ideal for conjugation to amine- or hydroxyl-containing molecules such as peptides, proteins, or small molecule ligands.
-
Methyl Ester Moiety : This group is relatively stable under the conditions used for carboxylic acid activation. It can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can undergo transesterification. This allows for the subsequent attachment of a second molecule after the first conjugation has been performed at the other end.
This orthogonal reactivity is fundamental to its role as a linker in creating bifunctional molecules, which are designed to bring two distinct proteins or molecules into close proximity to elicit a specific biological response.[3]
Experimental Protocols
Synthesis of this compound
The primary route for synthesizing this compound is the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid (nonanedioic acid).[1]
Methodology:
-
Dissolution : Dissolve azelaic acid in a large excess of methanol, which serves as both the solvent and the reactant.
-
Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reaction : Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored periodically by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the mono-ester and minimize the formation of the di-ester byproduct.
-
Quenching and Extraction : Once the desired conversion is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to separate the desired mono-ester from unreacted diacid and diester byproduct.
-
Characterization : Confirm the identity and purity of the final product using NMR and mass spectrometry.
Application Protocol: Use as a Linker in Solid-Phase Peptide Synthesis
This protocol describes how this compound can be used as a bifunctional linker to synthesize a homodimeric peptide on a solid support, illustrating its practical application.[5]
References
The Role of 9-Methoxy-9-oxononanoic Acid as a Model Compound: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxy-9-oxononanoic acid, also known by its synonyms monomethyl azelate and azelaic acid monomethyl ester, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, positions it as a potentially valuable tool in various scientific disciplines. While its direct and extensive application as a model compound in biological signaling or drug development studies is not widely documented in publicly available scientific literature, it serves as a crucial analytical reference standard . This guide will provide a comprehensive overview of this compound, its physicochemical properties, and its established role.
Furthermore, to provide a comprehensive resource for researchers in drug development, this guide will explore the well-documented biological activities and experimental protocols of its parent compound, azelaic acid , and a structurally related compound, 9-oxononanoic acid . These compounds are often studied in contexts relevant to drug development and can serve as illustrative examples of how molecules with similar structural features are investigated.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a compound is fundamental for its application in research.
| Property | Value |
| CAS Number | 2104-19-0[1] |
| Molecular Formula | C₁₀H₁₈O₄[1] |
| Molecular Weight | 202.2 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | Monomethyl azelate, Azelaic acid monomethyl ester |
| Appearance | Liquid or Viscous Liquid or Semi-Solid to Solid[2] |
| Boiling Point | 159-160 °C at 3 mmHg[2] |
| Melting Point | 22-24 °C[2] |
| Density | 1.045 g/mL at 20 °C[2] |
| Refractive Index | n20/D 1.446[2] |
Role as an Analytical Reference Standard
This compound is a well-characterized chemical compound utilized as a reference standard for its parent drug, Azelaic Acid.[1] In this capacity, it plays a critical role in:
-
Analytical Method Development: Establishing and optimizing analytical techniques for the quantification of azelaic acid in various matrices.
-
Method Validation: Ensuring the accuracy, precision, and reliability of analytical methods used in quality control.
-
Quality Control (QC) Applications: Serving as a benchmark during the synthesis and formulation stages of drug development to ensure the identity, purity, and strength of the final product.[1]
The use of this compound as a reference standard provides traceability to pharmacopeial standards (e.g., USP or EP), which is a regulatory requirement in drug development.[1]
Biological Activities of Related Compounds
While specific studies detailing the use of this compound as a model compound in biological systems are scarce, extensive research exists on its parent compound, azelaic acid, and the related molecule, 9-oxononanoic acid. Understanding their biological roles can provide valuable context and potential avenues for future investigation of this compound.
Azelaic Acid and its Esters: Immunomodulatory and Antibacterial Effects
Azelaic acid and its esters, collectively known as azelates, are naturally occurring molecules with a range of immunomodulatory activities.[3] Diethyl azelate, for instance, has been shown to mitigate insulin resistance.[3] Azelates can modulate plasma membrane fluidity, which in turn affects the activities of multiple membrane proteins involved in innate immune responses.[4]
Furthermore, azelaic acid is known for its antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[5][6] This has led to the development of novel biocompatible and bioactive Metal-Organic Frameworks (BioMOFs) using azelaic acid for potential applications in skin care and cosmetics.[5][6]
9-Oxononanoic Acid: A Mediator of Platelet Aggregation
9-Oxononanoic acid (9-ONA) is a lipid peroxidation product that has been identified as an initiator of the arachidonate cascade, a key signaling pathway in inflammation and thrombosis.[7][8][9]
Signaling Pathway of 9-Oxononanoic Acid-Induced Platelet Aggregation
Caption: Signaling cascade of 9-ONA-induced platelet aggregation.
Experimental Protocols for Studying Related Compounds
The following protocols are provided as examples of how the biological effects of compounds like 9-oxononanoic acid are investigated. These methodologies could potentially be adapted for the study of this compound.
Measurement of Platelet Aggregation Induced by 9-Oxononanoic Acid
Objective: To determine the dose-dependent effect of 9-ONA on platelet aggregation in human blood.
Principle: Platelet aggregation is measured by monitoring the change in light transmittance through a platelet-rich plasma (PRP) sample upon the addition of an agonist. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmittance.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to a cuvette in an aggregometer.
-
Add varying concentrations of 9-ONA to the PRP.
-
Record the change in light transmittance over time.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation relative to a positive control (e.g., arachidonic acid) and a vehicle control.
-
Plot the percentage of aggregation against the concentration of 9-ONA to determine the dose-response relationship.
-
Determination of Phospholipase A₂ (PLA₂) Activity
Objective: To measure the effect of 9-ONA on the activity of PLA₂, a key enzyme in the arachidonate cascade.
Principle: A colorimetric assay is used to measure the hydrolysis of a specific substrate by PLA₂. The product of this reaction can be detected spectrophotometrically.
Methodology:
-
Sample Preparation:
-
Use fresh human serum or a purified PLA₂ enzyme solution.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing a PLA₂ substrate (e.g., diheptanoyl thio-phosphorylcholine).
-
Add the serum or enzyme solution to the reaction buffer.
-
Add varying concentrations of 9-ONA.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis, which is proportional to the PLA₂ activity.
-
Compare the PLA₂ activity in the presence of different concentrations of 9-ONA to a control.
-
Experimental Workflow for Studying 9-Oxononanoic Acid's Biological Effects
Caption: General experimental workflow for investigating 9-ONA.
Quantitative Data for 9-Oxononanoic Acid's Effect on Platelet Aggregation
The following table summarizes quantitative data from a study on the effect of 9-oxononanoic acid on thromboxane B₂ (TxB₂) production, a stable metabolite of the potent platelet aggregator thromboxane A₂.
| Concentration of 9-ONA (µM/L) | TxB₂ Production (pg/100 µL blood) |
| 0 (Control) | ~100 |
| 1 | ~200 |
| 3 | ~400 |
| 10 | ~600 |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.
Conclusion
This compound serves as a well-characterized and essential analytical reference standard in the development and quality control of formulations containing its parent compound, azelaic acid. While its role as a model compound for studying biological signaling pathways or for direct use in drug development is not extensively documented, the rich body of research on azelaic acid and 9-oxononanoic acid provides a valuable framework for understanding the potential biological activities of dicarboxylic acids and their derivatives.
The provided experimental protocols and signaling pathway diagrams for these related compounds offer a roadmap for researchers interested in exploring the biological effects of this compound. Future studies are warranted to elucidate its specific interactions with biological systems and to determine if it can serve as a valuable model compound for investigating the mechanisms of action of dicarboxylic acid monoesters in various physiological and pathological processes.
References
- 1. Azelaic Acid Monomethyl Ester - CAS - 2104-19-0 | Axios Research [axios-research.com]
- 2. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Zn azelate MOF: combining antibacterial effect - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-Methoxy-9-oxononanoic Acid from Azelaic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Methoxy-9-oxononanoic acid, also known as azelaic acid monomethyl ester or monomethyl azelate, through the selective mono-esterification of azelaic acid. This process is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. The featured protocol utilizes a straightforward and efficient method employing thionyl chloride as a catalyst in methanol at room temperature. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and detailed characterization of the final product.
Introduction
Azelaic acid, a nine-carbon dicarboxylic acid, is a versatile building block in chemical synthesis. Its symmetrical structure presents a challenge in achieving selective mono-functionalization. The selective mono-esterification to produce this compound is a key transformation, yielding a valuable intermediate with a free carboxylic acid group for further chemical modifications and a protected ester group. This mono-ester is utilized in the synthesis of complex molecules, including bioactive compounds and polymers. The following protocol details a reliable method for this selective synthesis.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Azelaic Acid | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| Purity | ≥98% | N/A |
| Product | This compound | N/A |
| Molecular Weight | 202.25 g/mol | [1][2] |
| CAS Number | 2104-19-0 | [1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | N/A |
| Purity | >97.0% (GC) | N/A |
| Yield | High | N/A |
| Melting Point | 22-24 °C | [2] |
| Boiling Point | 159-160 °C at 3 mmHg | [2] |
| Density | 1.045 g/mL at 20 °C | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, -OCH₃), 2.35 (t, 2H, -CH₂COOH), 2.30 (t, 2H, -CH₂COOCH₃), 1.63 (m, 4H), 1.32 (m, 6H) | N/A |
| ¹³C NMR (CDCl₃) | δ 179.9 (-COOH), 174.3 (-COOCH₃), 51.5 (-OCH₃), 34.1, 33.9, 29.0, 28.8, 24.8, 24.6 | N/A |
| IR (liquid film) | ν (cm⁻¹) 2930, 2850 (C-H), 1740 (C=O, ester), 1710 (C=O, acid), 1170 (C-O) | N/A |
| Mass Spec (EI) | m/z 202 (M+), 171, 143, 111, 87, 59 | N/A |
Experimental Protocols
Synthesis of this compound via Selective Mono-esterification
This protocol describes the selective mono-esterification of azelaic acid using thionyl chloride in methanol.
Materials:
-
Azelaic acid (≥98%)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.8 g (0.1 mol) of azelaic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add 1.2 mL (0.016 mol) of thionyl chloride dropwise via a dropping funnel over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted thionyl chloride. A small amount of diester may be removed in this step.
-
Purification: Separate the organic layer and wash it with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation (159-160 °C at 3 mmHg) or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Reaction Scheme
Caption: Reaction scheme for the selective mono-esterification of azelaic acid.
References
Application Notes and Protocols: Selective Mono-esterification of Nonanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanedioic acid, also known as azelaic acid, is a nine-carbon dicarboxylic acid with applications in polymers, lubricants, and pharmaceuticals.[1][2][3] Its bifunctional nature allows it to be a valuable building block in chemical synthesis. The selective mono-esterification of nonanedioic acid is a critical process for producing intermediates used in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document provides detailed protocols and application notes for several effective methods to achieve selective mono-esterification of nonanedioic acid, minimizing the formation of the diester byproduct.
Methods for Selective Mono-esterification
Several strategies have been developed for the selective mono-esterification of dicarboxylic acids. The choice of method often depends on the desired ester, scale of the reaction, and available resources. Key approaches include the use of specific reagents to shield one carboxylic acid group, heterogeneous catalysis, and reaction/extraction systems.
LiCl-Driven Mono-esterification
A highly selective method for the mono-esterification of long-chain dicarboxylic acids involves the use of lithium chloride (LiCl) and trifluoroacetic anhydride (TFAA).[4][5] The proposed mechanism suggests that LiCl interacts with one of the carboxylic acid groups, effectively shielding it from reacting with the esterifying agent.[4][5] This leads to a high preference for mono-ester formation.
Reaction Pathway: LiCl-Driven Mono-esterification
Caption: LiCl-driven selective mono-esterification pathway.
Heterogeneous Catalysis with Alumina
An environmentally friendly approach to selective mono-esterification utilizes acidic alumina as a heterogeneous catalyst with an alcohol, such as methanol.[6][7] The selectivity is attributed to the balanced acidity and basicity of the alumina catalyst.[6][7] This method offers the advantage of easy catalyst separation from the reaction mixture.
Ion-Exchange Resin Catalysis
Strongly acidic ion-exchange resins can effectively catalyze the selective transesterification of symmetrical dicarboxylic acids to their corresponding monoesters in high yields.[8] The reaction is typically carried out in a mixture of an ester and a hydrocarbon solvent.[8]
Continuous Extraction Method
This method involves carrying out the esterification reaction in an aqueous solution with a strong acid catalyst, such as sulfuric acid. The monoester, as it is formed, is continuously extracted into a nonpolar solvent.[9] This immediate removal from the reaction medium prevents the second esterification from occurring, thus favoring the formation of the monoester.[9]
Quantitative Data Summary
The following table summarizes the reported yields and selectivity for different mono-esterification methods applicable to dicarboxylic acids.
| Method | Catalyst/Reagent | Substrate (if specified) | Alcohol | Selectivity (Monoester:Diester) | Yield (Monoester) | Reference |
| LiCl-Driven | LiCl, TFAA | Long-chain dicarboxylic acids (n≥14) | tert-Butanol | Up to 50:1 | Not specified | [4][5] |
| Heterogeneous Catalysis | Acidic Alumina | Adipic Acid | Methanol | 95% (selectivity) | 57% | [6] |
| Ion-Exchange Resin | Strongly acidic ion-exchange resin | Dicarboxylic acids (C4-C14) | Not specified (transesterification) | High | High | [8] |
| Continuous Extraction | Sulfuric Acid | Sebacic Acid | Ethanol | ~25:1 | 64% | [9] |
Experimental Protocols
Protocol 1: LiCl-Driven Mono-tert-butylesterification of Nonanedioic Acid (Adapted from literature for long-chain dicarboxylic acids)
Materials:
-
Nonanedioic acid
-
Lithium chloride (LiCl)
-
Trifluoroacetic anhydride (TFAA)
-
tert-Butanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of nonanedioic acid (1 equivalent) in anhydrous THF, add LiCl (1 equivalent).
-
Stir the mixture at room temperature until the nonanedioic acid dissolves completely.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.
-
After the addition of TFAA, add tert-butanol (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-tert-butyl ester of nonanedioic acid.
Protocol 2: Selective Monomethyl Esterification using Acidic Alumina
Materials:
-
Nonanedioic acid
-
Acidic alumina
-
Methanol
-
Solvents for extraction and purification
Procedure:
-
Adsorb nonanedioic acid onto acidic alumina.
-
Suspend the alumina with the adsorbed diacid in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the desired conversion is achieved, filter off the alumina catalyst.
-
Evaporate the methanol from the filtrate.
-
Purify the resulting crude product, if necessary, by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the selective mono-esterification of nonanedioic acid followed by analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. helcom.fi [helcom.fi]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
Application Note: HPLC Analysis for Purity Determination of 9-Methoxy-9-oxononanoic Acid
Introduction
9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate, is a dicarboxylic acid monoester that serves as a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] Its bifunctional nature, containing both a carboxylic acid and a methyl ester, makes it a versatile building block in chemical synthesis.[1] Accurate determination of its purity is crucial for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound. This application note provides a detailed protocol for the purity analysis of this compound using reversed-phase HPLC with UV detection.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector, and the peak area of each component is used to calculate the purity of the analyte.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Table 1: HPLC Instrumentation and Conditions
3. Gradient Elution Program
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 17.0 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Gradient Elution Program
4. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
5. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
6. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated using the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The results of the purity analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Reference Standard | e.g., 8.5 | e.g., 1250000 | e.g., 1260000 | e.g., 99.2 |
| Sample Batch 001 | e.g., 8.5 | e.g., 1200000 | e.g., 1225000 | e.g., 98.0 |
| Sample Batch 002 | e.g., 8.6 | e.g., 1180000 | e.g., 1210000 | e.g., 97.5 |
Table 4: Example of Purity Analysis Results
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Logical Relationship for Purity Assessment
This diagram shows the logical steps involved in assessing the purity of a sample based on the HPLC results.
Caption: Purity assessment decision flow.
References
NMR spectroscopy for 9-Methoxy-9-oxononanoic acid structure confirmation
An Application Note on the Structural Confirmation of 9-Methoxy-9-oxononanoic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the structural confirmation of this compound (also known as Methyl hydrogen azelate) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The bifunctional nature of this molecule, containing both a terminal carboxylic acid and a methyl ester, makes unambiguous structural elucidation critical.[1] This guide covers sample preparation, data acquisition parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation. The expected chemical shifts and correlation data are summarized for reference.
Chemical Structure
The primary step in NMR analysis is understanding the target structure. This compound (C₁₀H₁₈O₄, MW: 202.25 g/mol ) possesses a nine-carbon chain with a carboxylic acid at one terminus and a methyl ester at the other.[1][2]
Structure with Atom Numbering:
-
C1: Carboxylic acid carbonyl carbon
-
C2-C8: Methylene carbons of the alkyl chain
-
C9: Ester carbonyl carbon
-
C10: Ester methyl carbon
-
H_COOH: Carboxylic acid proton
-
H2-H8: Protons on the corresponding carbons
-
H10: Protons of the ester methyl group
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃. Chemical shifts for the alkyl chain are based on typical values for saturated fatty acids and their methyl esters.[3][4] The carboxylic acid proton signal is characteristically downfield, often appearing broad between 10-12 ppm.[5][6]
Table 1: Predicted ¹H NMR Data
| Atom Position | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| - | -COOH | 10.0 - 12.0 | broad singlet (br s) | 1H |
| 10 | -OCH₃ | ~3.67 | singlet (s) | 3H |
| 2 | -CH₂COOH | ~2.35 | triplet (t) | 2H |
| 8 | -CH₂COOCH₃ | ~2.30 | triplet (t) | 2H |
| 3 | -CH₂CH₂COOH | ~1.63 | multiplet (m) | 2H |
| 7 | -CH₂CH₂COOCH₃ | ~1.63 | multiplet (m) | 2H |
| 4, 5, 6 | -(CH₂)₃- | ~1.30 | multiplet (m) | 6H |
Table 2: Predicted ¹³C NMR Data
| Atom Position | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | -COOH | ~179 - 180 |
| 9 | -COOCH₃ | ~174 |
| 10 | -OCH₃ | ~51.5 |
| 2 | -CH₂COOH | ~34.0 |
| 8 | -CH₂COOCH₃ | ~34.1 |
| 3 | -CH₂CH₂COOH | ~24.5 |
| 7 | -CH₂CH₂COOCH₃ | ~24.9 |
| 4, 5, 6 | -(CH₂)₃- | ~29.0 |
Experimental Protocols
This section provides detailed methodologies for sample preparation and NMR data acquisition.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable choice for this molecule.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
DEPT-135:
-
Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative.
-
Parameters: Use standard instrument parameters for the DEPT-135 experiment.
-
2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[7]
-
Pulse Program: Standard HSQC with multiplicity editing (hsqcedetgpsisp2.3).
-
¹³C Spectral Width (F1): 0-180 ppm.
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[7]
-
Pulse Program: Standard HMBC (hmbcgplpndqf).
-
¹³C Spectral Width (F1): 0-220 ppm.
-
Long-range Coupling Delay: Optimized for J = 8 Hz.
-
Number of Scans: 16-32 per increment.
-
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for the structural confirmation of this compound.
Caption: High-level experimental workflow from sample preparation to final structure confirmation.
Caption: Logical workflow for NMR data interpretation to elucidate the molecular structure.
Interpretation of Results: A Step-by-Step Guide
-
¹H NMR Analysis:
-
Identify the downfield broad singlet for the carboxylic acid proton (-COOH).
-
Confirm the sharp singlet at ~3.67 ppm integrating to 3H, characteristic of the ester methyl group (-OCH₃).
-
Analyze the two triplets at ~2.3-2.4 ppm, each integrating to 2H. These correspond to the methylene protons at C2 and C8, adjacent to the carbonyl groups.
-
-
¹³C NMR and DEPT-135 Analysis:
-
Locate the two carbonyl signals downfield (~174 ppm and ~179 ppm). The signal for the carboxylic acid carbon (C1) is typically further downfield than the ester carbon (C9).[6][9]
-
Identify the ester methyl carbon (-OCH₃) at ~51.5 ppm.
-
Use the DEPT-135 spectrum to confirm the presence of multiple negative signals for the seven CH₂ groups in the alkyl chain and a positive signal for the CH₃ group.
-
-
COSY Analysis:
-
Trace the spin-spin coupling network along the alkyl chain. A cross-peak will be observed between H2 and H3. Following that, H3 will show a correlation to H2 and H4, and so on, confirming the contiguous -(CH₂)₇- chain.
-
The -OCH₃ singlet at ~3.67 ppm will not show any COSY correlations.
-
-
HSQC Analysis:
-
Correlate each proton signal (except the -COOH proton) to its directly attached carbon. For example, the proton signal at ~3.67 ppm will correlate to the carbon signal at ~51.5 ppm, confirming the -OCH₃ group. This allows for the unambiguous assignment of each CHₓ group.
-
-
HMBC Analysis:
-
This is the key experiment for confirming the connectivity between functional groups and the alkyl chain.
-
Key Correlation 1 (Ester End): The protons of the methyl group (H10, ~3.67 ppm) should show a 2-bond correlation to the ester carbonyl carbon (C9, ~174 ppm). They may also show a 3-bond correlation to C8.
-
Key Correlation 2 (Ester-Chain Link): The protons at C8 (~2.30 ppm) should show correlations to the ester carbonyl C9 (~174 ppm) and to carbons C7 and C6.
-
Key Correlation 3 (Acid-Chain Link): The protons at C2 (~2.35 ppm) should show correlations to the carboxylic acid carbonyl C1 (~179 ppm) and to carbons C3 and C4.
-
Conclusion
By systematically applying 1D and 2D NMR spectroscopic techniques, the chemical structure of this compound can be unequivocally confirmed. The combination of ¹H and ¹³C NMR provides information on the types and numbers of protons and carbons, while COSY, HSQC, and HMBC experiments reveal the precise connectivity of the atoms within the molecule. This protocol provides a robust framework for researchers to validate the identity and purity of this compound for applications in drug development and chemical research.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. aocs.org [aocs.org]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: Molecular Weight Determination of Monomethyl Azelate by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the molecular weight of monomethyl azelate using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for accurate mass confirmation, a critical step in chemical synthesis, quality control, and drug development processes.
Introduction
Monomethyl azelate (also known as monomethyl nonanedioate) is a monoester derivative of azelaic acid, a naturally occurring dicarboxylic acid.[1][2] It serves as a valuable chemical intermediate in the synthesis of polymers, plasticizers, and surfactants.[3] Accurate determination of its molecular weight is essential to verify its identity and purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity. The electrospray ionization (ESI) source is a "soft" ionization technique that allows for the analysis of thermally labile molecules like monomethyl azelate with minimal fragmentation, ensuring the molecular ion is readily observed.[4][5][6]
This protocol details the sample preparation, LC separation, and MS detection parameters for the successful molecular weight determination of monomethyl azelate.
Experimental Protocols
Materials and Reagents
-
Analyte: Monomethyl Azelate (CAS: 2104-19-0)[2]
-
Solvents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Additive: Formic Acid (LC-MS Grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Single Quadrupole, Triple Quadrupole, or Time-of-Flight)
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of monomethyl azelate standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Final Sample: Transfer the working solution into an LC-MS autosampler vial for analysis.
Liquid Chromatography (LC) Method
The LC method is designed to separate the analyte from any potential impurities before it enters the mass spectrometer. A reversed-phase C18 column is effective for retaining and eluting monomethyl azelate.
| Parameter | Condition |
| LC System | HPLC or UHPLC |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 3.5 µm particle size (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 minutes; Hold at 95% B for 2 minutes; Return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
An ESI source is used for ionization. Monomethyl azelate, having a carboxylic acid group, ionizes efficiently in negative ion mode to form the deprotonated molecule [M-H]⁻. Positive ion mode can also be used to detect the protonated molecule [M+H]⁺.
| Parameter | Negative Ion Mode (-) | Positive Ion Mode (+) |
| Ionization Mode | ESI (-) | ESI (+) |
| Capillary Voltage | 3.0 kV | 3.5 kV |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325°C | 325°C |
| Nebulizer Pressure | 40 psi | 40 psi |
| Scan Range (m/z) | 50 - 300 amu | 50 - 300 amu |
Data Presentation and Expected Results
The molecular formula for monomethyl azelate is C₁₀H₁₈O₄, with an average molecular weight of 202.25 g/mol .[7] The expected results from the LC-MS analysis are summarized below. The primary outcome is a mass spectrum showing a dominant ion corresponding to the calculated mass-to-charge ratio (m/z) of the analyte.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₈O₄[2] |
| Average Molecular Weight | 202.25 g/mol [7] |
| Monoisotopic Mass | 202.12 Da |
| Expected [M-H]⁻ Ion (m/z) | 201.11 |
| Expected [M+H]⁺ Ion (m/z) | 203.13 |
| Expected Retention Time | Dependent on the specific LC system, but should be a sharp, well-defined peak. |
Experimental Workflow
The logical flow of the experiment, from sample preparation to final data analysis, is illustrated in the diagram below.
Caption: LC-MS workflow for monomethyl azelate molecular weight determination.
Conclusion
The described LC-MS method provides a reliable and straightforward protocol for the determination of the molecular weight of monomethyl azelate. By utilizing reversed-phase chromatography for separation and electrospray ionization for mass analysis, this approach ensures accurate mass confirmation with high sensitivity. This protocol is suitable for routine quality control, chemical synthesis verification, and research applications in various scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonanedioic acid, monomethyl ester [webbook.nist.gov]
- 3. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 9-Methoxy-9-oxononanoic Acid in Biopolymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methoxy-9-oxononanoic acid, also known as monomethyl azelate, is a derivative of azelaic acid, a nine-carbon dicarboxylic acid.[1][2] Azelaic acid itself is a valuable bio-based monomer used in the synthesis of high-performance biopolymers such as polyamides and polyesters.[3][4] this compound, being a mono-esterified version of this diacid, represents a versatile precursor that can be chemically modified to yield monomers suitable for various polymerization strategies.
This document provides detailed protocols for converting this compound into polymerization-ready difunctional monomers—azelaic acid and dimethyl azelate. It then describes the subsequent synthesis of a representative polyamide (Polyamide 6,9) and a polyester (Poly(hexamethylene azelate)), offering a pathway to creating valuable biopolymers from this starting material.
Section 1: Conversion of this compound to Polymerization-Ready Monomers
To be used in the synthesis of linear biopolymers, this compound must be converted into a difunctional monomer. This can be achieved through two primary routes: hydrolysis to form a diacid (azelaic acid) or esterification to form a diester (dimethyl azelate).
Figure 1: Workflow for converting this compound into biopolymer monomers.
Protocol 1: Hydrolysis to Azelaic Acid
This protocol describes the base-catalyzed hydrolysis of the methyl ester group to yield azelaic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Lithium bromide (LiBr) (Optional, can accelerate reaction)
-
tert-Butylamine (t-BuNH₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Hydrochloric acid (HCl), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Add deionized water, followed by tert-Butylamine (10.0 eq). If a faster reaction is desired, lithium bromide (3.0 eq) can be added.[5]
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the azelaic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude azelaic acid.
-
Recrystallize the crude product from hot water to obtain purified azelaic acid.
Protocol 2: Esterification to Dimethyl Azelate
This protocol details the acid-catalyzed Fischer esterification of the carboxylic acid group to yield dimethyl azelate.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the substrate weight) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic solution with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield dimethyl azelate. Further purification can be achieved by vacuum distillation.
Section 2: Synthesis of Biopolymers from Derived Monomers
Application Note 2.1: Polyamide Synthesis from Azelaic Acid
Azelaic acid, a nine-carbon α,ω-dicarboxylic acid, is an excellent monomer for producing long-chain polyamides, often referred to as nylons.[3] Polyamide 6,9 (PA 6,9) is synthesized from azelaic acid and hexamethylenediamine and exhibits desirable properties such as low water absorption and good dimensional stability.[6][7]
Figure 2: Synthesis workflow for Polyamide 6,9.
Protocol 3: Synthesis of Polyamide 6,9
This protocol describes a two-step melt polycondensation method.[6][8]
Materials:
-
Azelaic acid (from Protocol 1)
-
Hexamethylenediamine (HMDA)
-
Deionized water
-
Nitrogen (N₂) gas supply
-
Vacuum source
Procedure:
-
Salt Formation: Prepare an aqueous solution of hexamethylenediamine. In a separate beaker, dissolve an equimolar amount of azelaic acid in warm deionized water.
-
Slowly add the azelaic acid solution to the HMDA solution with constant stirring to form the nylon 6,9 salt. The pH should be adjusted to neutral (7.0) if necessary.
-
Concentrate the salt solution by heating to remove excess water until a concentrated slurry or solid salt is obtained.
-
Polycondensation: Transfer the nylon salt to a high-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.
-
Purge the reactor with nitrogen to remove oxygen. Heat the reactor gradually to ~220°C under a nitrogen atmosphere. Water will begin to distill off as the salt melts and polymerization begins.
-
Once the initial water evolution subsides, slowly increase the temperature to ~260-280°C.
-
Gradually apply a vacuum to the system over 1-2 hours to remove the remaining water of condensation and drive the polymerization reaction to completion, achieving a high molecular weight polymer.
-
The viscosity of the molten polymer will increase significantly. Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.
-
Pelletize the resulting polymer strands for further processing and characterization.
Application Note 2.2: Polyester Synthesis from Dimethyl Azelate
Dimethyl azelate can be used with a diol monomer to synthesize aliphatic polyesters via a transesterification polycondensation reaction. These polyesters are often biodegradable and have applications in coatings, plasticizers, and thermoplastic polyurethanes.[9][10]
Figure 3: Synthesis workflow for Poly(hexamethylene azelate).
Protocol 4: Synthesis of Poly(hexamethylene azelate)
This protocol describes a two-step melt polycondensation using a catalyst.[11]
Materials:
-
Dimethyl azelate (from Protocol 2)
-
1,6-Hexanediol (A slight molar excess, e.g., 1.1:1 diol:diester, can be used to compensate for volatilization)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst
-
Nitrogen (N₂) gas supply
-
Vacuum source
Procedure:
-
Ester Interchange: Charge the dimethyl azelate, 1,6-hexanediol, and the catalyst (e.g., 200-500 ppm Ti(OBu)₄) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heat the mixture under a gentle stream of nitrogen to ~150°C. Methanol will be generated and should be collected. Maintain this temperature for 2-4 hours or until approximately 80-90% of the theoretical amount of methanol has been distilled off.
-
Polycondensation: Increase the temperature to ~180°C and gradually apply a high vacuum (<1 mbar) over 30-60 minutes.
-
Maintain the reaction under vacuum for an additional 4-6 hours to remove the remaining methanol and 1,6-hexanediol, driving the reaction toward a high molecular weight polymer.
-
The viscosity of the reaction mixture will increase substantially. Stop the reaction when the desired melt viscosity is achieved.
-
Cool the reactor and collect the solid polyester product. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., cold methanol).[11]
Section 3: Data Presentation
Table 1: Properties of Monomers and Precursors
| Compound | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₈O₄ | 202.25 | Liquid to Semi-Solid | 22-24 | 159-160 (at 3 mmHg) |
| Azelaic Acid | C₉H₁₆O₄ | 188.22 | White Solid | 106-108 | 286 (at 100 mmHg) |
| Dimethyl Azelate | C₁₁H₂₀O₄ | 216.27[12] | Liquid | -21 | 268 |
Table 2: Typical Properties of Synthesized Biopolymers
| Polymer | Monomers | Typical Mn ( g/mol ) | Melting Temp (Tm, °C) | Glass Transition (Tg, °C) | Tensile Strength (MPa) |
| Polyamide 6,9 (PA 6,9) | Azelaic Acid, Hexamethylenediamine | 35,000 - 52,000[8] | 195 - 214[8] | ~52[3] | 50[7] |
| Poly(hexamethylene azelate) | Dimethyl Azelate, 1,6-Hexanediol | 20,000 - 40,000 | 60 - 65 | -55 to -65[9] | (Varies with Mn) |
References
- 1. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. High Bio-Content Thermoplastic Polyurethanes from Azelaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcimag.com [pcimag.com]
- 11. mdpi.com [mdpi.com]
- 12. Dimethyl Azelate | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Extraction of Oxo-Fatty Acids from Biological Samples
Introduction to Oxo-Fatty Acids
Oxo-fatty acids are a class of oxidized lipids derived from polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), or via non-enzymatic autoxidation.[1] These molecules, which include various hydroperoxy, hydroxy, oxo, and epoxy fatty acids, are critical lipid mediators in a wide range of physiological and pathological processes.[1] For instance, 13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) is an endogenous ligand for PPARγ, implicating it in the regulation of inflammation and metabolic pathways.[2] Similarly, 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite of arachidonic acid, is involved in cell signaling pathways that influence cell migration, apoptosis, and inflammation.[3][4] Given their low abundance and significant biological activity, the accurate and reproducible extraction of oxo-fatty acids from complex biological matrices is paramount for research, diagnostics, and drug development.
Challenges in Sample Preparation and Extraction
The analysis of oxo-fatty acids is complicated by several factors. These lipids are often present at very low concentrations in biological samples, which are rich in other interfering lipid classes.[1] Furthermore, oxo-fatty acids are susceptible to degradation, and their levels can be artificially inflated by non-enzymatic oxidation during sample collection and processing.[1] Therefore, rapid sample acquisition, often involving flash-freezing in liquid nitrogen or collection in cold solvents, is crucial to maintain the integrity of the analytes.[1][5] Samples should be stored at -80°C to prevent degradation, and freeze-thaw cycles should be avoided.[1]
Overview of Extraction Strategies
The primary goal of sample preparation in lipidomics is to extract and enrich the lipids of interest while removing interfering substances like proteins and salts.[6] The two most common approaches for oxo-fatty acid extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE is a conventional method for lipid extraction that relies on partitioning analytes between two immiscible liquid phases.[1][7] Classic LLE protocols, such as those developed by Folch and Bligh & Dyer, utilize a mixture of chloroform and methanol to separate lipids from more polar molecules.[1][5][6] While effective for a broad range of lipids, these methods can be labor-intensive, time-consuming, and may suffer from poor reproducibility.[8]
-
Solid-Phase Extraction (SPE): SPE has become an indispensable technique for the purification and concentration of lipids from complex biological samples.[9][10] This method uses a solid sorbent, typically packed in a cartridge or a 96-well plate, to retain analytes based on their physicochemical properties.[11] SPE offers several advantages over LLE, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and suitability for high-throughput automation.[8][10][12] For oxo-fatty acids, reversed-phase (e.g., C18) and mixed-mode sorbents are commonly employed.[2][11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Oxo-Fatty Acids from Plasma
This protocol provides a detailed method for the extraction of oxo-fatty acids from plasma samples using reversed-phase SPE cartridges, suitable for subsequent LC-MS analysis.
Materials and Reagents:
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
LC-MS grade methanol, acetonitrile, and water
-
HPLC grade hexane
-
Formic acid (≥98%)
-
Internal standard (e.g., a deuterated analog like 13-Oxo-ODE-d4)
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma with the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold methanol, followed by vigorous vortexing for 30 seconds.[2]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the proteins.[2]
-
Carefully transfer the supernatant to a new tube.[2]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the cartridge dry out.[2]
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]
-
-
Elution:
-
Elute the oxo-fatty acids with 1 mL of methanol into a clean collection tube.[2]
-
-
Dry-down and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) of Oxo-Fatty Acids from Cell Culture
This protocol details a methanol:chloroform-based LLE method for extracting oxo-fatty acids from cultured cells.
Materials and Reagents:
-
MS grade methanol, chloroform, and water
-
Internal standard mix
-
Glass centrifuge tubes and vials
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash twice with phosphate-buffered saline (PBS), then scrape the cells into 1 mL of PBS and transfer to a glass centrifuge tube.[14]
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash with PBS.
-
-
Protein Precipitation and Extraction:
-
Phase Separation:
-
Collection and Drying:
-
Reconstitution:
-
Reconstitute the dried lipid extract in a solvent suitable for the intended analytical method.
-
Data Presentation
Table 1: Comparison of Extraction Recoveries for Oxo-Fatty Acids
| Analyte Class | Biological Matrix | Extraction Method | Average Recovery (%) | Reference |
| Diverse Panel (Acidic, Basic, Neutral) | Plasma | Oasis PRiME HLB SPE | 98 ± 8% | [12][16] |
| Diverse Panel (Acidic, Basic, Neutral) | Plasma | Supported Liquid Extraction (SLE) | 89 ± 7% | [12][16] |
| Diverse Panel (Acidic, Basic, Neutral) | Plasma | Liquid-Liquid Extraction (LLE) with MTBE | 70 ± 10% | [12][16] |
| Drugs of Abuse Panel | Hydrolyzed Urine | Oasis PRiME HLB SPE | 86 ± 6.6% | [12] |
| Broad Lipid Classes | Human Plasma | Lipid Extraction SPE | > 70% | [8] |
Note: This table summarizes data from studies comparing different extraction techniques. The specific recovery of individual oxo-fatty acids may vary. SPE methods generally demonstrate higher and more consistent recoveries across a broad range of analytes compared to LLE and SLE.[12][16]
Signaling Pathway Visualization
Oxo-fatty acids like 12-HETE are potent signaling molecules. 12-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX) and can activate various downstream pathways through its receptor, GPR31.[17][18] This activation can lead to cellular responses such as proliferation, migration, and inflammation by engaging pathways involving protein kinase C (PKC), PI3 kinase, and NF-κB.[3][4][17]
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rocker.com.tw [rocker.com.tw]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. organomation.com [organomation.com]
- 14. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 16. waters.com [waters.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid. These enzymes play a crucial role in various physiological processes, including inflammation, signal transduction, and membrane homeostasis. Dysregulation of PLA2 activity has been implicated in a range of diseases such as arthritis, asthma, atherosclerosis, and cancer, making them a significant target for drug development.
This document provides detailed protocols for measuring the activity of different PLA2 isoforms and for screening potential inhibitors and activators.
Signaling Pathway of Phospholipase A2
The activation of PLA2 and its role in generating downstream signaling molecules is a critical pathway in cellular signaling. Upon stimulation by various signals, such as growth factors or inflammatory cytokines, cytosolic PLA2 (cPLA2) is recruited to the cell membrane. There, it hydrolyzes membrane phospholipids, primarily phosphatidylcholine, to produce arachidonic acid and a lysophospholipid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Caption: Phospholipase A2 signaling cascade.
Experimental Protocols
Several methods are available to measure PLA2 activity, each with its own advantages and limitations. The choice of assay depends on the specific PLA2 isoform, the research question, and the available resources.
Fluorometric Assay for Secreted PLA2 (sPLA2) Activity
This protocol utilizes a fluorescent substrate to measure the activity of secreted PLA2s.
Workflow:
Caption: Workflow for sPLA2 fluorometric assay.
Materials:
-
sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2
-
Fluorescent Substrate: N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6)
-
Test compounds (potential inhibitors or activators)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer and dissolve the sPLA2 enzyme and PED6 substrate in it.
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound at various concentrations to the wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 20 µL of the sPLA2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the PED6 substrate solution to each well.
-
Immediately start measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition or activation relative to the control wells.
Chromogenic Assay for Cytosolic PLA2 (cPLA2) Activity
This assay employs a chromogenic substrate that releases a colored product upon hydrolysis by cPLA2.
Materials:
-
cPLA2 enzyme (e.g., human recombinant cPLA2α)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 80 µM CaCl2, 0.5 mM Triton X-100, 1 mg/mL BSA
-
Chromogenic Substrate: 1,2-bis(4-nitrophenoxycarbonyl)undecyl-2-acetyl-sn-glycero-3-phosphocholine (C-12-NBD-PC)
-
Test compounds
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare the assay buffer and dissolve the cPLA2 enzyme and C-12-NBD-PC substrate in it.
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound at various concentrations to the wells.
-
Add 20 µL of the cPLA2 enzyme solution to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the C-12-NBD-PC substrate solution.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the enzyme activity and the effect of the test compounds.
Data Presentation
The quantitative data from PLA2 activity assays should be summarized in clear and structured tables for easy comparison of the effects of different compounds.
Table 1: Inhibitory Activity of Test Compounds on sPLA2-IIA
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Control | - | 0 ± 2.5 | - |
| Compound A | 1 | 25.3 ± 3.1 | 15.2 |
| 10 | 52.1 ± 4.5 | ||
| 50 | 89.7 ± 2.8 | ||
| Compound B | 1 | 10.8 ± 1.9 | 45.8 |
| 10 | 35.6 ± 3.7 | ||
| 50 | 70.2 ± 5.1 | ||
| Reference Inhibitor | 1 | 95.2 ± 1.5 | 0.8 |
| (e.g., LY311727) |
Table 2: Activation of cPLA2α by Test Compounds
| Compound | Concentration (µM) | Fold Activation (Mean ± SD) | EC50 (µM) |
| Control | - | 1.0 ± 0.1 | - |
| Compound C | 0.1 | 1.8 ± 0.2 | 0.25 |
| 0.5 | 3.5 ± 0.4 | ||
| 1.0 | 5.2 ± 0.6 | ||
| Compound D | 0.1 | 1.2 ± 0.1 | 1.5 |
| 0.5 | 1.9 ± 0.3 | ||
| 1.0 | 2.8 ± 0.4 |
Conclusion
The protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers and drug development professionals to accurately measure PLA2 activity and evaluate the efficacy of potential therapeutic compounds. The use of standardized assays and clear data reporting is essential for the reliable assessment of PLA2 modulators and their potential for clinical applications.
Application Note: A Comprehensive Experimental Workflow for Studying Hepatic Lipogenesis in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction Hepatic de novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates, which are then esterified into triglycerides (TGs) for storage or secretion. While essential for energy homeostasis, excessive DNL is a key contributor to the pathogenesis of non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[1][2] Understanding the molecular mechanisms and regulatory pathways of hepatic lipogenesis is crucial for developing therapeutic interventions for these metabolic disorders. This document provides a detailed experimental workflow and associated protocols for studying hepatic lipogenesis in rat models.
The regulation of hepatic lipogenesis is primarily controlled by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[3] Insulin signaling robustly activates SREBP-1c, while glucose and fructose metabolites activate ChREBP.[4][5][6] These transcription factors synergistically upregulate the expression of key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD1), driving the conversion of excess carbohydrates into fat.[7][8]
This guide outlines an integrated workflow encompassing animal model selection, sample collection, biochemical analyses, gene and protein expression studies, and in vivo lipogenesis rate measurements to provide a comprehensive assessment of this critical metabolic pathway.
Overall Experimental Workflow
The study of hepatic lipogenesis involves a multi-faceted approach, beginning with the induction of lipogenesis in a rat model, followed by sample collection and a series of molecular and biochemical analyses to quantify changes in lipid content, gene expression, and protein levels.
Caption: High-level experimental workflow for studying hepatic lipogenesis in rats.
Key Regulatory Signaling Pathways
Hepatic lipogenesis is tightly regulated by intricate signaling networks that respond to nutritional and hormonal cues. The insulin and carbohydrate-responsive pathways are central to this regulation.
Insulin Signaling Pathway
Insulin is a potent activator of hepatic lipogenesis.[4] Upon binding to its receptor, it initiates a signaling cascade through PI3K and Akt, which ultimately promotes the nuclear translocation of SREBP-1c, a master transcriptional regulator of lipogenic genes.[7][9]
Caption: Simplified insulin signaling pathway leading to hepatic lipogenesis.
ChREBP Signaling Pathway
Dietary carbohydrates, particularly glucose and fructose, are potent inducers of lipogenesis through the activation of ChREBP.[5] Metabolites from glucose and fructose processing activate ChREBP, causing its translocation to the nucleus where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes.[10][11]
Caption: Carbohydrate-responsive (ChREBP) pathway of hepatic lipogenesis.
Experimental Protocols
Protocol 1: Liver Tissue Collection and Processing
-
Anesthesia and Euthanasia: Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols (e.g., intraperitoneal injection of ketamine/xylazine).[12] Ensure a surgical plane of anesthesia before proceeding. Euthanize by an approved method such as cardiac puncture followed by cervical dislocation.
-
Perfusion (Optional but Recommended): Open the abdominal cavity and cannulate the portal vein. Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Harvesting: Carefully excise the entire liver, blot it dry on filter paper, and record its weight.
-
Aliquoting and Storage:
-
For RNA/protein analysis: Immediately cut small pieces (~50-100 mg), place them in cryovials, and flash-freeze in liquid nitrogen. Store at -80°C.
-
For lipid analysis: Flash-freeze a separate aliquot (~100-200 mg) and store at -80°C.
-
For histology: Place a small section of a lobe in 10% neutral buffered formalin for fixation.
-
Protocol 2: Hepatic Lipid Extraction
This protocol is based on the classic Folch method for total lipid extraction.[13]
Materials and Reagents:
-
Frozen liver tissue (~100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer or bead beater
-
Glass centrifuge tubes with screw caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue and place it in a glass homogenizer.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize thoroughly on ice until no visible tissue clumps remain.
-
Transfer the homogenate to a glass centrifuge tube.
-
Wash the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and add it to the tube.
-
Incubate at room temperature for 1-2 hours with occasional vortexing to allow for lipid extraction.[14]
-
Add 0.2 volumes (0.6 mL) of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 10 minutes at room temperature.
-
Three phases will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic (chloroform) phase to a pre-weighed clean glass tube, being careful not to disturb the protein disk.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be re-weighed to determine total lipid content or resuspended in an appropriate solvent for further analysis.
Protocol 3: Quantification of Hepatic Triglycerides
Materials and Reagents:
-
Dried lipid extract from Protocol 2
-
Isopropanol
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Resuspend the dried lipid extract in a known volume of isopropanol (e.g., 1 mL). Vortex thoroughly to ensure all lipids are dissolved.
-
Use the resuspended lipid solution in a commercial triglyceride quantification assay, following the manufacturer’s instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the triglyceride concentration based on the standard curve provided with the kit.
-
Normalize the result to the initial weight of the liver tissue used for extraction (e.g., mg of TG per gram of liver tissue).[15]
Protocol 4: RNA Isolation and qRT-PCR for Lipogenic Gene Expression
Materials and Reagents:
-
Frozen liver tissue (~30-50 mg)
-
TRIzol reagent or commercial RNA isolation kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target and reference genes (see Table 1)
Procedure:
-
RNA Isolation: Homogenize ~30 mg of frozen liver tissue in 1 mL of TRIzol reagent or follow the protocol of a commercial spin-column-based kit. Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.
-
qRT-PCR:
-
Prepare a reaction mix containing qPCR Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[16]
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., Actb, Gapdh).[16]
-
Protocol 5: Protein Extraction and Western Blotting
Materials and Reagents:
-
Frozen liver tissue (~50-100 mg)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize frozen liver tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 6: In Vivo De Novo Lipogenesis Measurement (Conceptual Outline)
Measuring the dynamic rate of DNL provides more insight than static lipid levels. The heavy water (²H₂O) method is a widely used and effective approach.[18]
Principle: Rats are given ²H₂O in their drinking water. The deuterium from ²H₂O is incorporated into the acetyl-CoA and NADPH pools, which are precursors for fatty acid synthesis. Newly synthesized fatty acids in liver triglycerides will therefore be deuterium-labeled. The rate of deuterium incorporation into the fatty acid pool over time is measured by mass spectrometry and is proportional to the rate of DNL.[18][19][20]
Brief Procedure:
-
Administer an initial priming dose of ²H₂O (e.g., via IP injection) to rapidly enrich the body water pool.
-
Maintain enrichment by providing drinking water containing 4-5% ²H₂O for the duration of the experiment.
-
At the end of the study, collect liver tissue and extract lipids as described in Protocol 2.
-
Isolate the triglyceride fraction and hydrolyze it to release fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Measure the deuterium enrichment in the newly synthesized fatty acids (e.g., palmitate) to calculate the fractional synthesis rate.[19]
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between experimental groups.
Table 1: Key Genes in Hepatic Lipogenesis for qRT-PCR Analysis
| Gene Symbol | Gene Name | Function in Lipogenesis |
|---|---|---|
| Srebf1 | Sterol regulatory element binding transcription factor 1 | Master transcriptional regulator, activated by insulin.[3][9] |
| Mlxipl | MLX interacting protein like (ChREBP) | Master transcriptional regulator, activated by carbohydrates.[21][22] |
| Acaca | Acetyl-CoA carboxylase alpha | Catalyzes the rate-limiting step: carboxylation of acetyl-CoA to malonyl-CoA.[8] |
| Fasn | Fatty acid synthase | Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[23] |
| Scd1 | Stearoyl-CoA desaturase 1 | Introduces a double bond into saturated fatty acids, primarily converting stearate to oleate.[5] |
| G6pd | Glucose-6-phosphate dehydrogenase | Produces NADPH, a key reducing equivalent for fatty acid synthesis.[24] |
Table 2: Key Proteins in Hepatic Lipogenesis for Western Blot Analysis
| Protein Target | Function/Significance |
|---|---|
| SREBP-1c (precursor and nuclear forms) | Measures the activation state of this key transcription factor.[25] |
| FAS (Fatty Acid Synthase) | Key lipogenic enzyme; protein levels reflect synthetic capacity.[17] |
| ACC (Acetyl-CoA Carboxylase) | Rate-limiting enzyme in DNL; phosphorylation state indicates activity.[8] |
| PLIN2 (Perilipin 2) | A lipid droplet-associated protein; levels correlate with lipid accumulation.[26] |
| p-Akt / Total Akt | Measures the activation of the upstream insulin signaling pathway.[4] |
Table 3: Example Data Summary - Effect of a High-Fructose Diet (HFD) on Hepatic Lipogenesis in Rats
| Parameter | Control Group (Mean ± SEM) | High-Fructose Group (Mean ± SEM) | P-value |
|---|---|---|---|
| Final Body Weight (g) | 450 ± 15 | 445 ± 18 | > 0.05 |
| Liver Weight (g) | 12.5 ± 0.8 | 18.2 ± 1.1 | < 0.01 |
| Hepatic Triglycerides (mg/g liver) | 25.4 ± 3.1 | 95.7 ± 8.5 | < 0.001 |
| Relative Fasn mRNA Expression (fold change) | 1.0 ± 0.15 | 4.5 ± 0.6 | < 0.001 |
| Relative Scd1 mRNA Expression (fold change) | 1.0 ± 0.2 | 3.8 ± 0.5 | < 0.01 |
References
- 1. Unraveling the Regulation of Hepatic Metabolism by Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 3. ADD1/SREBP-1c Is Required in the Activation of Hepatic Lipogenic Gene Expression by Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Regulation of Hepatic Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Insulin-stimulated lipogenesis gets an epigenetic makeover [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of SREBPs in Liver Diseases: A Mini-review [xiahepublishing.com]
- 10. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 11. JCI - ChREBP refines the hepatic response to fructose to protect the liver from injury [jci.org]
- 12. mdpi.com [mdpi.com]
- 13. Decreased liver triglyceride content in adult rats exposed to protein restriction during gestation and lactation: role of hepatic triglyceride utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and analysis of liver lipids [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Downregulation of hepatic lipopolysaccharide binding protein improves lipogenesis-induced liver lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable isotope methods for the in vivo measurement of lipogenesis and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. The lipogenic transcription factor ChREBP dissociates hepatic steatosis from insulin resistance in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gene expression of enzymes regulating ketogenesis and fatty acid metabolism in regenerating rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepatic lipogenesis in young rats given proteins of different quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methoxy-9-oxononanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Methoxy-9-oxononanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial and laboratory-scale synthesis routes are:
-
Ozonolysis of Methyl Oleate: This is a common method involving the oxidative cleavage of the double bond in methyl oleate, followed by an oxidative workup to yield this compound (monomethyl azelate).
-
Partial Esterification of Azelaic Acid: This method involves the direct, selective esterification of one of the two carboxylic acid groups of azelaic acid with methanol.
An alternative chemoenzymatic route involves the conversion of linoleic acid to 9-oxononanoic acid, which is then esterified.[1]
Q2: What are the most common side products in the synthesis of this compound?
A2: The most common side products include:
-
Dimethyl azelate: The diester of azelaic acid, which can be difficult to separate from the desired monoester.
-
Unreacted starting materials: Such as azelaic acid or methyl oleate.
-
Over-oxidation products: In the case of ozonolysis, harsh conditions can lead to the formation of shorter-chain dicarboxylic acids.
-
Pelargonic acid: A co-product of the ozonolysis of oleic acid.
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Fractional distillation: Effective for separating the monoester from the more volatile diester and other lower-boiling impurities.[2]
-
Column chromatography: Useful for smaller scale purifications and for separating compounds with similar boiling points.[2][3]
-
Crystallization: Can be employed if the product is a solid at room temperature and a suitable solvent system is found.[2]
-
Molecular distillation: A purification method for thermally sensitive compounds, which has been shown to be effective for this product.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction | - Ozonolysis: Ensure complete consumption of the starting material by monitoring the reaction with techniques like TLC. The disappearance of the starting material spot indicates reaction completion. A blue color in the solution also indicates excess ozone.[5] - Esterification: Increase reaction time or temperature. Consider using a more effective catalyst. |
| Formation of side products | - Ozonolysis: Carefully control the reaction temperature and the amount of ozone used to avoid over-oxidation. - Esterification: Use a 1:1 molar ratio of azelaic acid to methanol to favor mono-esterification. Consider using a selective catalyst. |
| Product loss during workup | - Ensure efficient extraction of the product from the reaction mixture by using an appropriate solvent and performing multiple extractions. - Avoid harsh pH conditions during washing steps that could hydrolyze the ester. |
Issue 2: Contamination with Dimethyl Azelate
| Potential Cause | Troubleshooting Strategy |
| Excess methanol in esterification | - Use a stoichiometric amount or a slight excess of methanol relative to azelaic acid. |
| Prolonged reaction time or high temperature in esterification | - Optimize the reaction conditions to favor the formation of the monoester. Monitor the reaction progress to stop it once the desired product is maximized. |
| Inefficient purification | - Utilize fractional distillation under reduced pressure for effective separation. The boiling points of the monoester and diester are sufficiently different for this method to be effective.[6] - For smaller scales, column chromatography with a suitable solvent system can provide good separation.[7] |
Quantitative Data
Table 1: Optimized Reaction Conditions for Ozonolysis of Methyl Oleate [4]
| Parameter | Optimized Value |
| Solvent | Acetic acid and Hexane mixture |
| Volume Ratio (Methyl Oleate:Solvent) | 1:4 |
| Ozonation Temperature | 10-13 °C |
| Oxygenolysis Temperature | 90-95 °C |
| Oxygenolysis Time | 2.5 hours |
| Yield | >78% |
| Purity | ≥96% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Methyl Oleate
This protocol is based on the optimized conditions reported in the literature.[4]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve methyl oleate in a 1:4 volume ratio of a mixture of acetic acid and hexane.
-
Ozonolysis: Cool the reaction mixture to 10-13 °C. Bubble ozone gas through the solution until the reaction is complete (indicated by a persistent blue color).
-
Oxygenolysis: After completion of ozonolysis, switch the gas feed to oxygen and heat the reaction mixture to 90-95 °C for 2.5 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by molecular distillation to obtain this compound with a purity of ≥96%.
Protocol 2: Partial Esterification of Azelaic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and methanol in a 1:1 molar ratio.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).
-
Reaction: Heat the mixture to reflux with stirring for a specified time. Monitor the reaction progress by TLC or GC to maximize the formation of the monoester.
-
Workup: After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the desired monoester from unreacted azelaic acid and the diester byproduct.
Visualizations
Caption: Primary synthesis routes for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Azelaic Acid Monoethyl Ester synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Technical Support Center: Prevention of Hydroperoxide Intermediate Degradation in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hydroperoxide intermediates during chemical synthesis.
Troubleshooting Guides
Issue: Rapid decomposition of hydroperoxide intermediate upon formation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metal Contamination | Use metal-free glassware or glassware passivated with a silylating agent. Ensure all reagents are of high purity and free from trace metals. | Reduced rate of decomposition. |
| High Reaction Temperature | Maintain a low reaction temperature, typically between 0-5 °C, during the formation and handling of the hydroperoxide.[1] | Increased stability and isolation of the hydroperoxide intermediate. |
| Incorrect pH | For many hydroperoxides, optimal stability is achieved at a pH below 4.5.[2] Carefully adjust the pH of the reaction mixture. | Slower decomposition of the hydroperoxide. |
| Light Exposure | Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. | Minimized light-induced radical decomposition. |
Issue: Low or no yield of the desired product after the hydroperoxide step.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Premature Quenching | Ensure that the quenching agent is added only after the hydroperoxide-mediated reaction is complete. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR). | Complete conversion to the desired product before quenching. |
| Inefficient Quenching | Select an appropriate quenching agent and ensure sufficient stoichiometry. For example, a saturated solution of sodium thiosulfate is effective for quenching excess hydrogen peroxide.[1] | Safe and complete removal of residual peroxides without affecting the product. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions. Consider in-situ derivatization or immediate purification after the reaction. | Isolation of the desired product before it can degrade. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of hydroperoxide intermediates?
A1: The primary factors leading to the degradation of hydroperoxide intermediates are:
-
Heat: Increased temperature accelerates the rate of decomposition.[3][4] The rate of decomposition of hydrogen peroxide increases approximately 2.2 times for every 10 °C rise in temperature between 20 and 100 °C.[5]
-
Light: UV light can initiate the homolytic cleavage of the weak oxygen-oxygen bond, leading to radical chain reactions.[3]
-
Metal Ions: Transition metals such as iron, copper, and manganese can catalytically decompose hydroperoxides.[2][4]
-
pH: The stability of hydroperoxides is highly pH-dependent. For hydrogen peroxide, decomposition increases sharply above pH 5.[2]
-
Contamination: Contact with incompatible materials, including certain metals, dust, and rust, can trigger violent decomposition.[3]
Q2: How can I stabilize my hydroperoxide intermediate during the reaction?
A2: To stabilize a hydroperoxide intermediate, consider the following:
-
Temperature Control: Maintain a low and constant temperature throughout the experiment.[1]
-
pH Adjustment: Keep the reaction medium at an optimal pH for stability, which is generally acidic for many hydroperoxides.[2]
-
Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
High Purity Reagents and Solvents: Use high-purity reagents and solvents to minimize contaminants that can initiate decomposition.
Q3: What are the recommended methods for quenching unreacted hydroperoxides?
A3: Common and effective methods for quenching hydroperoxides include:
-
Sodium Thiosulfate: Addition of a saturated aqueous solution of sodium thiosulfate is a widely used method.[1][6][7]
-
Sodium Sulfite: An aqueous solution of sodium sulfite can also be used to reduce hydroperoxides.
-
Ferrous Sulfate: A solution of ferrous sulfate in acidic water is effective for quenching organic peroxides.[8]
Q4: How can I detect and quantify the formation of my hydroperoxide intermediate?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence[9][10][11][12] or electrochemical detection[11] is a sensitive method for quantifying hydroperoxides.
-
Titration Methods: Iodometric titration is a classic method for determining peroxide concentration.
-
Peroxide Test Strips: These provide a semi-quantitative and rapid indication of the presence of peroxides.
Quantitative Data Summary
Table 1: Effect of Temperature and pH on Hydrogen Peroxide Stability
| Parameter | Condition | Effect on Stability |
| Temperature | Increase of 10 °C (from 20-100 °C) | Decomposition rate increases by a factor of ~2.2[5] |
| pH | Below 4.5 | Optimal stability[2] |
| pH | Above 5 | Sharp increase in decomposition rate[2] |
Experimental Protocols
Protocol 1: Quenching of Excess Hydrogen Peroxide with Sodium Thiosulfate
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Cool the Reaction Mixture: Cool the reaction mixture containing the hydroperoxide to 0-5 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate pentahydrate.
-
Slow Addition: Slowly add the saturated sodium thiosulfate solution dropwise to the cooled reaction mixture over a period of 3-30 minutes, depending on the scale of the reaction.[1][6] Monitor the temperature of the reaction mixture to ensure it does not rise significantly, although some sources report no significant exotherm.[1]
-
Completion of Quench: The quench is complete when a peroxide test strip indicates the absence of peroxides.
-
Workup: Proceed with the standard aqueous workup to extract the desired product.
Protocol 2: Analysis of Hydroperoxides by HPLC with Fluorescence Detection
This protocol is a general guideline based on established methods.[9][10][11][12]
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., water, methanol) to a concentration within the linear range of the detector.
-
Derivatization (Post-Column):
-
The HPLC system is equipped with a post-column reactor.
-
A reagent solution containing p-hydroxyphenylacetic acid and horseradish peroxidase is continuously mixed with the column effluent.
-
The hydroperoxides in the sample catalyze the dimerization of p-hydroxyphenylacetic acid, which is fluorescent.
-
-
HPLC Conditions:
-
Fluorescence Detection:
-
Quantification: Create a calibration curve using standards of known hydroperoxide concentrations to quantify the amount of hydroperoxide in the sample.
Visualizations
Caption: General pathway for free-radical mediated hydroperoxide degradation.
Caption: A logical workflow for troubleshooting hydroperoxide instability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Hydrogen Peroxide | H2O2 | CID 784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 10. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lipoxygenase Reactions: A Technical Guide to Overcoming Substrate Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of substrate inhibition in lipoxygenase (LOX) reactions.
Troubleshooting Guide: Identifying and Overcoming Substrate Inhibition
High concentrations of the fatty acid substrate (e.g., linoleic acid, arachidonic acid) can lead to a decrease in lipoxygenase activity, a phenomenon known as substrate inhibition. This can complicate kinetic analyses and inhibitor screening. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem 1: My reaction rate decreases at high substrate concentrations.
This is a classic indicator of substrate inhibition. Instead of the reaction velocity reaching a plateau (Vmax) as predicted by Michaelis-Menten kinetics, the rate begins to drop.
Solution: Substrate Titration Experiment
To determine the optimal substrate concentration, a substrate titration experiment is essential. This involves measuring the initial reaction velocity over a wide range of substrate concentrations.
Experimental Protocol: Substrate Titration for Lipoxygenase
Objective: To identify the optimal substrate concentration that yields the maximal reaction velocity without causing substrate inhibition.
Materials:
-
Purified lipoxygenase enzyme
-
Substrate stock solution (e.g., linoleic acid or arachidonic acid)
-
Assay buffer (e.g., 0.2 M borate buffer, pH 9.0)[1]
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm[1]
-
Quartz cuvettes or UV-transparent microplates[1]
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer from your stock solution. The range should be broad, for example, from 0.1x to 100x of the expected Michaelis constant (Km), if known. If the Km is unknown, a range from low micromolar to millimolar concentrations should be tested.
-
Prepare the reaction mixture in a cuvette or microplate well. This should contain the assay buffer and the desired concentration of the substrate.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed amount of the lipoxygenase enzyme to the reaction mixture.
-
Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 3-5 minutes).[1] The rate of reaction is calculated from the initial linear portion of the absorbance curve.
-
Plot the initial reaction velocity (v₀) against the substrate concentration ([S]).
-
Identify the optimal substrate concentration , which corresponds to the peak of the curve before the velocity begins to decline. For all subsequent experiments, use a substrate concentration within the ascending, linear portion of the curve to ensure reproducible results.
Problem 2: My results are not reproducible, especially when testing inhibitors.
Lack of reproducibility can stem from several factors, including pipetting errors, temperature fluctuations, and reagent variability.[2] When substrate inhibition is a factor, slight variations in substrate concentration can lead to significant changes in reaction velocity, further exacerbating irreproducibility.
Solution: Standardize Assay Conditions and Use a Master Mix
-
Consistent Pipetting: Ensure accurate and consistent pipetting, especially for the substrate and enzyme solutions. Calibrate pipettes regularly.
-
Stable Temperature: Maintain a constant temperature throughout the assay, as lipoxygenase activity is temperature-sensitive.
-
Reagent Consistency: Use the same batch of reagents, particularly the enzyme and substrate, for a set of experiments to minimize lot-to-lot variation.
-
Master Mix Preparation: Prepare a large master mix of the reaction buffer and enzyme to minimize well-to-well concentration differences.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of lipoxygenase reactions?
Substrate inhibition occurs when the reaction rate decreases at high substrate concentrations.[3] This deviation from the typical Michaelis-Menten kinetics happens when excess substrate molecules bind to the enzyme in a non-productive manner, hindering the catalytic process.[3]
Q2: What is the underlying mechanism of substrate inhibition in lipoxygenase?
While the precise mechanism can vary, a common model suggests that at high concentrations, a second substrate molecule binds to the enzyme-substrate complex, forming an unproductive ternary complex. This can prevent the release of the product or interfere with the necessary conformational changes for the catalytic cycle, effectively sequestering the enzyme in an inactive state.
Q3: How can I differentiate substrate inhibition from other potential issues like enzyme instability or inhibitor artifacts?
Distinguishing substrate inhibition from other experimental problems requires a systematic approach. The following table outlines key characteristics to help you diagnose the issue:
| Observation | Possible Cause | Troubleshooting Steps |
| Reaction rate decreases only at high substrate concentrations. | Substrate Inhibition | Perform a substrate titration experiment to identify the optimal concentration. |
| Low enzyme activity across all substrate concentrations. | Enzyme Instability | Ensure proper enzyme storage at -80°C and avoid repeated freeze-thaw cycles. |
| High background noise in a fluorometric assay. | Autofluorescence of Compounds | Run a control with the test compound alone (without the enzyme or substrate) to check for autofluorescence. |
| Lack of reproducibility in results. | Inconsistent Assay Conditions | Calibrate pipettes, maintain a constant temperature, and use master mixes to ensure consistency. |
Q4: Can the concentration of oxygen in the assay affect substrate inhibition?
Yes, lowering the oxygen concentration can enhance the degree of substrate inhibition in lipoxygenase reactions. This is an important consideration, especially when working in enclosed systems or with high enzyme concentrations that may deplete oxygen rapidly.
Quantitative Data Summary
The following tables provide a summary of kinetic parameters that can be affected by substrate and inhibitor concentrations.
Table 1: Effect of Substrate Concentration on Lipoxygenase Activity
| Substrate Concentration (mM) | Lipoxygenase Activity (Units) |
| 0.5 | 120 |
| 1.0 | 200 |
| 1.5 | 280 |
| 2.0 | 350 |
| 2.5 | 400 |
| 3.0 | 410 |
| 3.5 | 380 |
| 4.0 | 320 |
Note: This is example data to illustrate the trend of substrate inhibition. Actual values will vary depending on the specific enzyme, substrate, and assay conditions.
Table 2: Comparison of Kinetic Parameters for 15-LOX-2 with Different Substrates and in the Presence of an Allosteric Effector [4]
| Substrate | Effector | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Arachidonic Acid (AA) | None | 3.6 ± 0.3 | 21 ± 0.4 | 5.8 |
| AA | 15 µM 13-(S)-HODE | 5.2 ± 0.6 | 25 ± 0.9 | 4.8 |
| Gamma-Linolenic Acid (GLA) | None | 4.5 ± 0.5 | 28 ± 1 | 6.2 |
| GLA | 15 µM 13-(S)-HODE | 3.8 ± 0.5 | 33 ± 2 | 8.7 |
Data adapted from K.R. Maddipati, et al. (2014). 13-(S)-HODE is a product of the lipoxygenase reaction and can act as an allosteric modulator.[4]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can help visualize the experimental and logical workflows for addressing substrate inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. KINETIC AND STRUCTURAL INVESTIGATIONS INTO THE ALLOSTERIC AND PH EFFECT ON SUBSTRATE SPECIFICITY OF HUMAN EPITHELIAL 15-LIPOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzyme to Substrate Ratio in Biocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in biocatalysis. The following sections offer solutions to common issues encountered during the optimization of the enzyme to substrate (E:S) ratio.
Frequently Asked Questions (FAQs)
Q1: What is the significance of optimizing the enzyme-to-substrate (E:S) ratio in a biocatalytic reaction?
A1: The E:S ratio is a critical parameter that directly influences the reaction rate, product yield, and overall process efficiency. An improperly balanced ratio can lead to issues such as substrate or product inhibition, incomplete conversion, and unnecessary enzyme costs, thereby compromising the entire process.[1] Optimizing this ratio is essential for developing a robust and economically viable biocatalytic process.
Q2: My reaction shows a low conversion rate. How do I begin to troubleshoot this issue?
A2: Low conversion rates can stem from several factors. A systematic troubleshooting approach is crucial.[2] Start by evaluating the following:
-
Reaction Conditions: Ensure the pH and temperature are optimal for your specific enzyme.[2]
-
Enzyme Concentration and Stability: The enzyme concentration may be too low, or the enzyme may be unstable under the reaction conditions.[2]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity.[3]
-
Cofactor Availability: If your enzyme requires a cofactor, ensure it is not the limiting reagent.[1][4]
Q3: How do I determine the optimal enzyme concentration?
A3: The optimal enzyme concentration is the lowest amount of enzyme that results in the complete and efficient conversion of the substrate in a desired timeframe.[5] A common method is to perform a series of reactions with a fixed substrate concentration while varying the enzyme concentration. The reaction progress is monitored, and the optimal concentration is selected based on the desired balance of reaction rate and enzyme usage.
Q4: My reaction rate decreases over time, even with sufficient substrate. What could be the cause?
A4: A decreasing reaction rate over time can be attributed to several factors:
-
Enzyme Instability: The enzyme may be denaturing under the reaction conditions (e.g., temperature, pH, or presence of organic solvents).[2][6]
-
Product Inhibition: The accumulating product may be inhibiting the enzyme's activity.[2]
-
pH Shift: The reaction itself might be causing a shift in the pH of the medium to a suboptimal value.[2]
Q5: What is substrate inhibition, and how can I mitigate it?
A5: Substrate inhibition occurs when very high concentrations of the substrate lead to a decrease in the enzyme's catalytic activity.[2][3] This can happen when multiple substrate molecules bind to the enzyme in a non-productive manner. To mitigate this, it is crucial to determine the optimal substrate concentration range through experimentation, avoiding excessively high levels.
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Suggested Solution | Expected Outcome |
| Suboptimal E:S Ratio | Systematically vary the enzyme concentration at a fixed substrate concentration. | Identification of an enzyme concentration that maximizes yield within a practical timeframe. |
| Incorrect pH | Determine the optimal pH by assaying enzyme activity across a range of buffers.[2] | A bell-shaped curve of activity versus pH, indicating the optimal pH for the reaction.[2] |
| Incorrect Temperature | Assay enzyme activity at various temperatures to find the optimum.[2] | An increase in activity with temperature up to a maximum, followed by a sharp decrease as the enzyme denatures.[2] |
| Enzyme Denaturation | Assess enzyme stability over the reaction time at the operating temperature and pH.[2] | A stable enzyme should retain a high percentage of its initial activity throughout the reaction period. |
| Product Inhibition | Test the effect of adding the product at the start of the reaction on the initial rate.[2] | If product inhibition is occurring, a lower initial rate will be observed in the presence of the added product.[2] |
Problem 2: Reaction Stalls Before Substrate is Fully Consumed
| Possible Cause | Suggested Solution | Expected Outcome |
| Enzyme Inactivation | Measure enzyme activity at different time points during the reaction. | A stable enzyme will show minimal loss of activity over the course of the reaction.[2] |
| Reversible Reaction Equilibrium | Analyze the reaction for the presence of the reverse reaction. Consider strategies to remove the product as it is formed. | Shifting the equilibrium towards the product side, leading to higher conversion. |
| Cofactor Depletion | If the reaction requires a cofactor, ensure an adequate supply or an efficient regeneration system is in place.[1][4] | Sustained reaction rate and higher final conversion. |
Experimental Protocols
Protocol 1: Optimization of Enzyme Concentration
Objective: To determine the minimum amount of enzyme required for maximum substrate conversion in a specified time.
Methodology:
-
Prepare Substrate Solution: Make a stock solution of your substrate at a known concentration in the optimal reaction buffer.[5]
-
Set Up Reactions: In separate reaction vessels (e.g., microcentrifuge tubes or wells of a microplate), set up a series of reactions with a fixed amount of substrate.
-
Vary Enzyme Concentration: Add varying amounts of the enzyme to each reaction vessel to achieve a range of enzyme-to-substrate ratios (e.g., 1:1000, 1:500, 1:200, 1:100, 1:50 w/w).[5]
-
Incubation: Incubate all reactions at the enzyme's optimal temperature for a fixed period (e.g., 1, 2, 4, and 8 hours).[5]
-
Stop Reaction: Terminate the reactions at each time point. This can be achieved by adding a specific inhibitor, a quenching solvent like acetonitrile, or by heat inactivation if the enzyme is heat-labile and the product is stable.[1][5]
-
Analysis: Analyze the amount of product formed or substrate consumed in each sample using a suitable analytical method (e.g., HPLC, GC, or a spectrophotometric assay).[1][5]
-
Data Interpretation: Plot the product concentration versus the enzyme-to-substrate ratio for each time point. The optimal enzyme concentration is the lowest concentration that results in the desired level of conversion within the target timeframe.[5]
Protocol 2: Time-Course Experiment to Assess Enzyme Stability and Reaction Completion
Objective: To monitor the reaction progress over time to determine the optimal reaction duration and assess enzyme stability.
Methodology:
-
Prepare Reaction Master Mix: Prepare a master mix containing the substrate and enzyme in the optimal reaction buffer at the previously determined optimal enzyme-to-substrate ratio.[5]
-
Set Up Time-Course: Aliquot the master mix into several reaction vessels.
-
Incubation: Place all the vessels in an incubator set to the optimal temperature.[5]
-
Stop Reactions at Different Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one vessel and stop the reaction.[5]
-
Analysis: Analyze the amount of product formed or substrate consumed in each sample.[5]
-
Data Interpretation: Plot the product concentration versus time. The optimal incubation time is the shortest duration required to achieve the maximum product yield.[5] A plateau in the curve indicates reaction completion or cessation. If the reaction stops prematurely, it may suggest enzyme instability.
Visualizations
Caption: Workflow for optimizing the enzyme-to-substrate ratio.
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Fed-Batch Substrate Addition for Fatty Acid Conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in fed-batch fermentation for fatty acid conversion.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is my cell density or biomass yield lower than expected? | 1. Substrate Limitation: The feeding rate is too low, leading to carbon source depletion. 2. Substrate Inhibition: The initial substrate concentration or the feeding rate is too high, causing toxicity. Excessively high concentrations of substrates like glycerol (above 120 g/L) can be inhibitory.[1] 3. Nutrient Limitation: A crucial nutrient other than the primary carbon source (e.g., nitrogen, phosphate) is depleted prematurely.[2] 4. Product Inhibition: The accumulation of fatty acids is inhibiting cell growth. Fatty acids can disrupt cell membranes and inhibit essential enzymes.[3][4][5] | 1. Optimize Feeding Strategy: Switch from pulse feeding to a continuous, constant feeding strategy to avoid periods of starvation or excess.[1][6] Consider feedback control strategies like pH-stat or DO-stat for automated adjustment.[7] 2. Maintain Low Substrate Concentration: Implement a fed-batch strategy to keep the substrate concentration at a low, non-inhibitory level.[8] 3. Ensure Nutrient Balance: Use a two-stage strategy. First, grow biomass in a nutrient-rich batch phase, then initiate feeding with a high carbon-to-nitrogen (C/N) ratio to trigger lipid accumulation.[1] 4. Implement In-situ Product Removal: If product toxicity is severe, consider strategies for online product extraction.[9] |
| Why is the final lipid or fatty acid content of my biomass low? | 1. Incorrect C/N Ratio: The nitrogen source was not sufficiently limited during the lipid accumulation phase. Lipid accumulation is typically triggered by nitrogen limitation in the presence of excess carbon.[2] 2. Suboptimal Feeding Start Time: Feeding was initiated too early or too late. Feeding should typically start after the initial carbon source from the batch phase is nearly consumed.[10] 3. Insufficient Oxygen Supply: Aeration is critical for fatty acid synthesis. Low dissolved oxygen (DO) can limit lipid production.[2] 4. pH Fluctuation: The pH of the medium has drifted from the optimal range for your microorganism. For instance, when using volatile fatty acids (VFAs), their consumption causes the pH to rise.[7][11] | 1. Optimize C/N Ratio: Design the feeding medium to have a high carbon content and a limiting amount of nitrogen to promote the conversion of carbon to lipids.[2][12] 2. Monitor Substrate Consumption: Start the fed-batch phase only when the initial substrate is depleted to a target level (e.g., below 10 g/L).[10] 3. Control Dissolved Oxygen: Maintain DO at an optimal level through controlled agitation and aeration rates. Note that high aeration can sometimes reduce lipid production in certain species like Lipomyces starkeyi.[2] 4. Implement pH Control: Use automated pH control. When using VFAs, the VFA feed itself can be used as the acidic agent to maintain pH in a pH-stat strategy.[7][11] |
| My culture is foaming excessively. What should I do? | 1. High Cell Density: Dense cultures are prone to foaming. 2. High Agitation/Aeration: Intense mixing and sparging contribute to foam formation. 3. Cell Lysis: Release of intracellular proteins can act as surfactants. | 1. Use Antifoam Agents: Add a sterile antifoam agent as needed, either manually or through an automated control system. 2. Optimize Bioreactor Parameters: Reduce agitation and/or aeration rates, but ensure that dissolved oxygen and mixing remain adequate for the culture. 3. Maintain Culture Health: Avoid conditions that lead to widespread cell death and lysis, such as extreme pH or prolonged substrate starvation. |
| How can I prevent substrate inhibition when using volatile fatty acids (VFAs)? | 1. High VFA Concentration: VFAs can be toxic at high concentrations, leading to a long lag phase or complete growth inhibition.[11] | 1. Use a pH-Stat Fed-Batch Strategy: Use the acidic VFA feed solution to control the pH. As the yeast consumes VFAs, the pH rises, which automatically triggers the addition of more VFA solution, maintaining a low and stable VFA concentration.[7][11] 2. Optimize Initial Conditions: A study found that an initial VFA concentration of 5 g/L at a pH of 7.0 was optimal for lipid production in C. curvatus, while a lower pH of 5.5 led to substrate inhibition.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a fed-batch culture over a simple batch culture for fatty acid production? A1: Fed-batch cultivation offers several key advantages:
-
Avoids Substrate Inhibition: By adding the carbon source incrementally, you can maintain it at a low, non-toxic concentration.[8]
-
Achieves High Cell Density: It allows for the cultivation of a much higher concentration of cells compared to batch culture, where initial nutrient concentration is limiting.[13]
-
Increases Productivity: The extended production phase and high cell densities lead to a higher overall yield and productivity of fatty acids.[6][8]
-
Controls Metabolic Pathways: It allows for precise control over microbial growth rates and can be used to manage catabolite repression.[13][]
Q2: What is a two-stage fed-batch strategy and why is it effective? A2: A two-stage fed-batch strategy separates the process into two distinct phases. The first is a biomass accumulation stage (batch phase) where cells are grown in a nutrient-complete medium to achieve high density. The second is a lipid production stage (fed-batch phase), where a nutrient (typically nitrogen) is limited, and a carbon-rich substrate is fed to the culture. This strategy is effective because it uncouples cell growth from product formation, allowing for the optimization of both phases independently to maximize lipid content and overall yield.[1]
Q3: What are the common substrate feeding strategies used in fed-batch fermentation? A3: Common strategies include:
-
Pulse Feeding: The substrate is added in discrete, large portions at specific time intervals.[6][10]
-
Constant Feeding: The substrate is fed at a constant, predetermined rate.[6][10]
-
Exponential Feeding: The feed rate is increased exponentially to match the exponential growth of the microbial population, maintaining a constant specific growth rate.[7]
-
Feedback Control: The feeding rate is dynamically adjusted based on real-time measurements of a key parameter, such as pH (pH-stat) or dissolved oxygen (DO-stat).[7] This is often the most efficient method as it automatically matches substrate supply with cellular demand.[11]
Q4: How do fatty acids inhibit microbial growth? A4: Free fatty acids can be toxic to microorganisms through several mechanisms. They can disrupt the cell membrane's integrity, inhibit essential enzymes involved in fatty acid synthesis itself (a form of product inhibition), and interfere with DNA/RNA replication.[4][5] The degree of inhibition often depends on the fatty acid's chain length and concentration.[3]
Q5: Can I use different carbon sources in the batch and fed-batch stages? A5: Yes, this is a common and effective strategy. For example, a process might use glucose or lignocellulosic hydrolysate for the initial biomass growth phase and then switch to feeding crude glycerol during the lipid accumulation phase.[1][10] This allows for the use of low-cost, renewable raw materials for the production phase.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to facilitate comparison.
Table 1: Comparison of Feeding Strategies for Rhodosporidiobolus fluvialis
| Feeding Strategy | Dilution Rate (h⁻¹) | Max. Cell Mass (g/L) | Max. Lipid Conc. (g/L) | Lipid Productivity (mg/L/d) | Reference |
| Batch Cultivation | N/A | 30.3 | 19.1 | N/A | [6][10] |
| Constant Feeding | 0.012 | 38.5 | 23.6 | 98.4 | [6][10] |
| Constant Feeding | 0.020 | 33.1 | 21.0 | N/A | [6][10] |
| Constant Feeding | 0.033 | 31.2 | 20.3 | N/A | [6][10] |
| Data from a two-stage fed-batch process using sugarcane top hydrolysate and crude glycerol.[6][10] |
Table 2: Effect of VFA Concentration and pH on Lipid Production by Cryptococcus curvatus
| Initial VFA Conc. (g/L) | Initial pH | Final Biomass (g/L) | Final Lipid (g/L) | Lipid Yield (g/g VFA) | Biomass Yield (g/g VFA) | Reference |
| 2 | 5.5 | ~14 | ~3.0 | 0.17 | 0.77 | [11] |
| 2 | 7.0 | ~14 | ~3.5 | 0.20 | 0.91 | [11] |
| 5 | 5.5 | ~5 | ~1.0 | 0.14 | 0.61 | [11] |
| 5 | 7.0 | ~21 | ~5.5 | 0.25 | 0.99 | [11] |
| Data from an automatic pH-stat fed-batch system.[11] |
Table 3: Fatty Acid Conversion Yields in Engineered E. coli
| Fatty Acid Substrate (20g fed) | Product | Yield (g/L) | Molar Yield (%) | Reference |
| Hexanoic Acid | Poly(3-hydroxyhexanoate) | 13.9 | 99.0 | [15] |
| Octanoic Acid | Poly(3-hydroxyoctanoate) | 15.9 | 90.5 | [15] |
| Decanoic Acid | Poly(3-hydroxydecanoate) | 18.2 | 99.0 | [15] |
| 10-Undecenoic Acid | Poly(3-hydroxy-10-undecenoate) | 9.24 | 66.8 | [15] |
| Data from an optimized fed-batch high-density fermentation process.[15] |
Experimental Protocols
This section provides a generalized methodology for a two-stage fed-batch fermentation process for fatty acid production. This protocol should be adapted based on the specific microorganism, substrate, and equipment used.
Objective: To achieve high-density cell growth followed by high-yield lipid accumulation.
Phase 1: Inoculum Preparation
-
Prepare the seed culture medium (e.g., YM broth for yeast).
-
Inoculate a single colony into a sterile flask containing the medium.
-
Incubate at the optimal temperature and agitation speed for the microorganism (e.g., 28 °C and 150 rpm for 24 hours) until the culture reaches the exponential growth phase.[8]
Phase 2: Batch Cultivation (Biomass Growth)
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium. This medium should be nutrient-rich to support rapid biomass accumulation.
-
Inoculation: Aseptically transfer the seed culture to the bioreactor (e.g., at a 10-20% v/v ratio).[8]
-
Parameter Control: Maintain optimal conditions for growth:
-
Temperature: Set to the microorganism's optimum (e.g., 28-30 °C).
-
pH: Control at a setpoint optimal for growth (e.g., pH 7.0) using automated addition of acid/base.[15]
-
Dissolved Oxygen (DO): Maintain above a critical level (e.g., 20% saturation) by controlling agitation and aeration rates.
-
-
Monitoring: Monitor the consumption of the primary carbon source (e.g., glucose) using offline measurements or online sensors.
Phase 3: Fed-Batch Cultivation (Lipid Accumulation)
-
Initiation: Begin the feeding strategy when the carbon source from the batch phase is nearly exhausted (e.g., <10 g/L).[10]
-
Feed Medium: Prepare a sterile, concentrated feed solution. This solution should be rich in the carbon source (e.g., crude glycerol, VFAs) but lack or have a very low concentration of the limiting nutrient (e.g., nitrogen) to ensure a high C/N ratio.
-
Feeding Strategy: Implement the chosen feeding strategy (e.g., constant feeding at a pre-calculated rate, such as a dilution rate of 0.012 h⁻¹).[6][10]
-
Parameter Adjustment: The optimal pH for lipid accumulation may differ from the growth phase. Adjust the setpoint if necessary (e.g., to pH 8.0 for PHA biosynthesis from fatty acids in E. coli).[15]
-
Duration: Continue the fed-batch cultivation for the desired period (e.g., 120-240 hours), taking samples periodically to monitor biomass, substrate, and product concentrations.
Phase 4: Harvesting and Analysis
-
Harvesting: Collect the culture broth and separate the cell biomass from the medium by centrifugation.
-
Washing & Drying: Wash the cell pellet with distilled water and dry it to a constant weight (e.g., by lyophilization or oven drying) to determine the final cell dry weight (CDW).
-
Lipid Extraction: Extract total lipids from the dried biomass using a suitable solvent mixture (e.g., chloroform/methanol).
-
Fatty Acid Analysis: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) and analyze the composition and quantity using Gas Chromatography (GC).
Visualizations
The following diagrams illustrate key workflows and pathways relevant to fed-batch fatty acid conversion.
Caption: General experimental workflow for a two-stage fed-batch process.
Caption: Simplified pathway for free fatty acid (FFA) production in E. coli.
References
- 1. Two stage fed batch strategy for enhanced lipid production by oleaginous yeast [wisdomlib.org]
- 2. Frontiers | Upstream and downstream processing of essential fatty acids from microbial biomass [frontiersin.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feeding Strategies of Two-Stage Fed-Batch Cultivation Processes for Microbial Lipid Production from Sugarcane Top Hydrolysate and Crude Glycerol by the Oleaginous Red Yeast Rhodosporidiobolus fluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. Feeding Strategies of Two-Stage Fed-Batch Cultivation Processes for Microbial Lipid Production from Sugarcane Top Hydrolysate and Crude Glycerol by the Oleaginous Red Yeast Rhodosporidiobolus fluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Fatty Acid Availability for Bio-Hydrocarbon Production in Escherichia coli by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Automatic Fed-Batch Cultivation Enhances Microbial Lipid Production from Volatile Fatty Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
- 15. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
purification of 9-Methoxy-9-oxononanoic acid using column chromatography.
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 9-methoxy-9-oxononanoic acid using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Troubleshooting Guide & FAQs
This section provides answers to specific questions you may have during the column chromatography purification of this compound.
Q1: My compound, this compound, is not moving off the baseline of the silica gel column, even with a relatively polar solvent system like ethyl acetate/hexane. What should I do?
A: This is a common issue when dealing with acidic compounds on silica gel, which is slightly acidic itself. The carboxylic acid moiety of your compound can lead to strong interactions with the stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A mixture of dichloromethane and methanol is often effective for polar compounds. You can start with a low percentage of methanol (e.g., 1-2%) and incrementally increase it.
-
Add an Acidic Modifier: To reduce tailing and improve elution, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[1][2] This will help to keep the carboxylic acid group of your compound protonated, reducing its interaction with the silica gel.[2]
Q2: I'm observing significant peak tailing in my collected fractions. How can I obtain sharper peaks?
A: Peak tailing is a frequent problem when purifying acidic compounds via silica gel chromatography. It is often caused by the compound existing in both its protonated and deprotonated forms on the column.[2]
-
Acidify the Mobile Phase: As mentioned in the previous point, adding a small amount of acetic or formic acid to your eluent is a highly effective way to suppress the ionization of the carboxylic acid and minimize tailing.[1][2]
-
Optimize Solvent System: Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Experiment with different solvent mixtures to find one that gives your compound a compact spot with a retention factor (Rf) of approximately 0.2-0.4.[3]
Q3: My compound seems to be degrading on the column. How can I check for this and prevent it?
A: While this compound is generally stable, prolonged exposure to the acidic environment of silica gel can potentially cause degradation for some sensitive molecules.
-
2D TLC Analysis: You can check for on-column degradation by performing a two-dimensional TLC.[3][4] Spot your compound on a TLC plate, run it in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear off the diagonal, your compound is likely degrading on the silica.[3]
-
Deactivate the Silica Gel: If degradation is confirmed, you can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a base like triethylamine (typically 1-3%) before packing the column. However, be mindful that this will alter the elution profile.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).[3][4]
Q4: The separation between my desired product and impurities is poor. What can I do to improve the resolution?
A: Achieving good separation is key to obtaining a high-purity product.
-
Optimize the Eluent System with TLC: The best way to improve separation is to first optimize the mobile phase using TLC.[5] Aim for the largest possible difference in Rf values (ΔRf) between your product and the impurities.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[4] This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
Q5: How do I choose an appropriate solvent system to start with for TLC analysis?
A: For a dicarboxylic acid monoester like this compound, which has both a polar carboxylic acid group and a less polar methyl ester group, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent.
-
Recommended Starting Mixtures:
-
Adding an Acidic Modifier: Remember to add a drop of acetic or formic acid to the TLC jar to improve the spot shape.[1]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Acetic Acid or Formic Acid
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a sealed chamber with a trial eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid).
-
Visualize the spots (e.g., using a potassium permanganate stain or by heating after staining with ceric ammonium molybdate).
-
Adjust the solvent ratio until the desired product has an Rf value of ~0.3.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the eluent through until the silica bed is stable and the eluent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Alternatively, for samples with poor solubility in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table presents hypothetical data for the purification of this compound, which can be used as a reference.
| Parameter | Value |
| Starting Material | |
| Crude Mass | 5.0 g |
| Initial Purity (by GC/NMR) | ~85% |
| Column Chromatography Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Eluent System (Gradient) | Hexane:Ethyl Acetate (from 8:2 to 1:1) + 0.5% Acetic Acid |
| Results | |
| Purified Mass | 4.1 g |
| Yield | 82% |
| Final Purity (by GC/NMR) | >98% |
| TLC Rf (7:3 Hexane:EtOAc + 0.5% AcOH) | ~0.35 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Optimizing HPLC Methods for Fatty Acid Ester Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating fatty acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting, or Broad Peaks)
Q1: What causes my fatty acid ester peaks to tail and how can I resolve it?
Peak tailing, where the latter half of the peak is drawn out, can lead to inaccurate quantification.[1][2] The primary causes and their solutions are outlined below:
-
Secondary Interactions: The acidic nature of fatty acids can cause interactions with residual silanols on the HPLC column.[1]
-
Solution: Use an end-capped column to minimize available silanol groups. Alternatively, adding a competitive agent like triethylamine to the mobile phase or adjusting the mobile phase pH to keep the fatty acid in a non-ionized state can be effective.[1] An acidic modifier, such as 0.1% formic or acetic acid, is often added to suppress ionization.[3]
-
-
Column Contamination or Degradation: Buildup from previous samples or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]
-
-
Excessive Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[1]
-
Solution: Use shorter, narrower internal diameter tubing to minimize this "dead volume".[1]
-
-
Sample Overload: Injecting too much sample can saturate the column.[1]
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
Q2: My peaks are fronting. What is the cause and how do I fix it?
Peak fronting, the inverse of tailing, is often caused by the following:
-
Sample Overload: Injecting a sample that is too concentrated is a common culprit.[1]
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Poor Sample Solubility: If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting.[1]
-
Solution: Ensure the sample is completely dissolved. You may need to change the sample solvent to one that is more compatible with the mobile phase.[1]
-
-
Column Collapse: A void at the head of the column can cause this issue.[1]
-
Solution: This typically requires replacing the column.[1]
-
Q3: Why are my peaks splitting into two or more peaks?
Peak splitting can be caused by:
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.[1]
-
Solution: This is an irreversible problem, and the column must be replaced.[1]
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
Q4: My fatty acid ester peaks are broad. What are the likely causes and solutions?
Broad peaks can significantly reduce resolution and sensitivity. Common causes include:
-
Column Contamination or Aging: An old or contaminated column loses efficiency, resulting in broader peaks.[1]
-
Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]
-
-
Slow Injection: A slow injection can introduce the sample as a wide band.[1]
-
Solution: Ensure a rapid and clean injection.[1]
-
-
Extra-Column Dead Volume: Similar to peak tailing, excessive dead volume can cause peak broadening.[1]
-
Solution: Minimize tubing length and internal diameter.[1]
-
Troubleshooting workflow for poor peak shape in HPLC.
Issue 2: Poor Peak Resolution
Q5: How can I improve the resolution between my fatty acid ester peaks?
Poor resolution can make it difficult to distinguish between two closely eluting compounds. Here are some strategies to improve it:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve separation.[3][4]
-
Increase Column Efficiency: Using a longer column or a column with smaller particles increases the number of theoretical plates, which can enhance resolution.[3][4][5]
-
Change Stationary Phase: If adjusting the mobile phase isn't enough, changing the column's stationary phase can alter selectivity. A C18 column is a common starting point, but C8 or phenyl-hexyl columns may offer different selectivity.[3] For separating isomers, a silver-ion HPLC column can be very effective.[3]
-
Optimize Temperature: Lowering the temperature generally increases retention and may improve the resolution of peaks that are close together.[6] Conversely, increasing the temperature can sometimes improve selectivity for certain compounds.[6]
Issue 3: Baseline Problems and Ghost Peaks
Q6: What causes baseline noise, drift, or wander in my chromatogram?
An unstable baseline can interfere with peak detection and integration.
-
Baseline Noise: This can be caused by air bubbles in the mobile phase or detector, loose connections, or a contaminated mobile phase.[7]
-
Solution: Degas the mobile phase, ensure all fittings are tight, and use high-purity solvents.[7]
-
-
Baseline Drift: A gradual change in the baseline is often due to temperature fluctuations, changes in mobile phase composition, or column bleed.[7][8]
-
Baseline Wander: This can be caused by improper mobile phase mixing or temperature fluctuations.[7]
-
Solution: Ensure accurate mobile phase preparation and maintain a stable temperature.[7]
-
Q7: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that do not originate from your sample.[9] They can arise from several sources:
-
System Contamination: Residuals from previous injections can accumulate in the injector, column, or tubing.[10][11]
-
Mobile Phase Impurities: Low-quality solvents or contaminated additives can introduce ghost peaks.[10][12]
-
Sample Carryover: Residue from a previous, more concentrated sample can appear in a subsequent run.[9]
-
Solution: Run a blank injection after a concentrated sample and optimize your injector's wash solvent and cycles.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for fatty acid ester separation?
The choice of column depends on the specific separation goals.
-
Reversed-Phase Columns (C18, C8): These are the most common for separating fatty acid esters based on chain length and degree of unsaturation.[3][13] C18 columns are a good starting point for general-purpose separations.[3]
-
Phenyl-Hexyl Columns: These can offer different selectivity compared to C18 and C8 columns.[3]
-
Silver-Ion (Ag+) Columns: These are particularly effective for separating geometric (cis/trans) and positional isomers of unsaturated fatty acid esters.[3]
Q2: Do I need to derivatize my fatty acids for HPLC analysis?
While not always required for HPLC, derivatization is often performed to improve detection sensitivity, especially for UV detectors.[14][15] Fatty acid methyl esters (FAMEs) are commonly prepared for both GC and HPLC analysis.[16][17] Derivatization can also improve peak shape.[15]
Q3: How does temperature affect the separation of fatty acid esters?
Temperature plays a crucial role in HPLC separations:
-
Retention Time: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times.[6]
-
Resolution and Selectivity: Adjusting the temperature can alter the selectivity between different fatty acid esters. For some separations, especially of unsaturated FAMEs on silver-ion columns, retention times can increase with higher temperatures.[18] Consistent temperature control is vital for reproducible results.[6]
Q4: What are the ideal mobile phases for fatty acid ester separation?
For reversed-phase HPLC, common mobile phases consist of mixtures of acetonitrile or methanol with water.[13]
-
A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate a wide range of fatty acid esters in a single run.[3]
-
Adding a small amount of acid, like formic or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any free fatty acids.[3]
Data Presentation
Table 1: Comparison of HPLC Column Stationary Phases for Fatty Acid Ester Separation
| Stationary Phase | Polarity | Key Performance Characteristics |
| C18 (Octadecylsilyl) | Non-polar | Good for general-purpose separation based on chain length and unsaturation.[3][13] |
| C8 (Octylsilyl) | Non-polar | Less retentive than C18, can be useful for very hydrophobic molecules.[3] |
| Phenyl-Hexyl | Intermediate | Offers different selectivity, particularly for aromatic compounds, but can also be used for fatty acids.[3] |
| Silver-Ion (Ag+) | Polar | Excellent for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids.[3] |
Table 2: Effect of Mobile Phase Composition on Fatty Acid Retention
| % Organic Solvent (Acetonitrile) | Retention Time | Peak Resolution |
| High | Shorter | May Decrease |
| Low | Longer | May Increase |
| In reversed-phase HPLC, decreasing the organic solvent percentage generally increases retention and can improve the separation of closely eluting peaks.[3] |
Experimental Protocols
Protocol 1: General HPLC Method Optimization for Fatty Acid Esters
This protocol outlines a general workflow for developing an HPLC method for fatty acid ester separation.
-
Column Selection:
-
Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Consider adding 0.1% formic acid to both mobile phases to improve peak shape.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm (if underivatized) or a wavelength appropriate for the chosen derivatizing agent.
-
Gradient Program:
-
0-2 min: 70% B
-
2-20 min: 70% to 100% B (linear gradient)
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 70% B and equilibrate.
-
-
-
Optimization:
-
Resolution: If resolution is poor, decrease the gradient slope (i.e., make the gradient longer) or decrease the initial percentage of mobile phase B.[3]
-
Peak Shape: If peaks are tailing, ensure an acidic modifier is used. Check for column contamination or sample overload.[1][3]
-
Run Time: If the run time is too long, a steeper gradient can be employed, but this may sacrifice some resolution.
-
General workflow for HPLC method optimization.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) with Boron Trichloride-Methanol
This protocol is for the esterification of fatty acids to FAMEs for improved analysis.
-
Sample Preparation:
-
Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.
-
-
Reagent Addition:
-
Add 2 mL of 12% w/w Boron Trichloride (BCl3) in methanol.
-
-
Reaction:
-
Heat the vessel at 60°C for 5-10 minutes. It is advisable to determine the optimal derivatization time for your specific sample type.
-
-
Extraction:
-
Cool the reaction vessel.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
-
Sample Collection:
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane containing the FAMEs) to a clean vial for HPLC analysis.
-
Note: Always use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. hplc.eu [hplc.eu]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. aocs.org [aocs.org]
- 14. jafs.com.pl [jafs.com.pl]
- 15. hplc.eu [hplc.eu]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Medium-Chain Oxo-Fatty Acids
Welcome to the technical support center for the quantification of medium-chain oxo-fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of medium-chain oxo-fatty acids?
A1: The accurate quantification of medium-chain oxo-fatty acids presents several analytical challenges. These molecules are often present at low concentrations in complex biological matrices, are inherently unstable, and exhibit poor ionization efficiency in mass spectrometry.[1][2] Key difficulties include:
-
Chemical Instability: The keto group makes these fatty acids reactive and prone to degradation.
-
Poor Ionization Efficiency: The carboxyl and keto groups do not ionize efficiently in common mass spectrometry sources, leading to low sensitivity.[2][3]
-
Matrix Effects: Components of biological samples (e.g., salts, other lipids) can interfere with the ionization of the target analytes, causing ion suppression or enhancement and leading to inaccurate quantification.[4][5][6][7]
-
Isomeric Overlap: The presence of structural isomers with similar chromatographic behavior and mass-to-charge ratios can complicate accurate quantification.[8]
-
Low Abundance: Endogenous levels of these fatty acids can be very low, requiring highly sensitive analytical methods.[2][9]
Q2: Why is chemical derivatization often necessary for analyzing oxo-fatty acids?
A2: Chemical derivatization is a key strategy to overcome the inherent analytical challenges of oxo-fatty acids.[1] The primary goals of derivatization are to:
-
Improve Stability: By reacting with the ketone group, derivatization can protect the molecule from degradation.[1]
-
Enhance Ionization Efficiency: Derivatizing agents can introduce a permanently charged or easily ionizable group, significantly increasing the signal intensity in mass spectrometry.[1][2][3]
-
Improve Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, leading to better retention and separation on chromatographic columns.[5]
Q3: What are the common analytical platforms used for quantifying medium-chain oxo-fatty acids?
A3: The two most powerful techniques for the analysis of oxo-fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
LC-MS/MS: This is often the preferred method due to its high sensitivity, specificity, and ability to analyze samples with minimal cleanup. It can be used to analyze underivatized oxo-fatty acids, although derivatization is frequently employed to enhance sensitivity.[8][9][10]
-
GC-MS: This technique offers excellent chromatographic resolution but typically requires derivatization to increase the volatility and thermal stability of the oxo-fatty acids.[1][9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Poor ionization of the native oxo-fatty acid.
-
Inefficient derivatization reaction.
-
Ion suppression due to matrix effects.
-
Suboptimal LC-MS/MS parameters.
Troubleshooting Steps:
-
Consider Derivatization: If not already in use, chemical derivatization can significantly boost signal intensity. Girard's reagents (T and P) are highly effective for enhancing ionization in LC-MS by introducing a permanently charged moiety.[1]
-
Optimize Derivatization Reaction: Ensure optimal reaction conditions (temperature, time, reagent concentration) for your chosen derivatization agent. Perform control experiments with standards to verify reaction efficiency.
-
Improve Sample Cleanup: Implement a more rigorous sample extraction and cleanup protocol to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.[11]
-
Optimize MS Parameters: Tune the mass spectrometer parameters, including spray voltage, gas flows, and collision energies, specifically for your derivatized or underivatized analyte.
-
Check for Leaks: In your LC system, even small, hard-to-find leaks can affect peak shape and intensity. Re-check all fittings to ensure they are secure.[12]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column aging or contamination.
-
Incompatible sample solvent with the mobile phase.
-
A leak in the LC system.
Troubleshooting Steps:
-
Column Maintenance: If you suspect column issues, try flushing the column or replacing it if it's old.[12]
-
Sample Solvent Compatibility: If your sample composition has changed, for instance, an increase in the percentage of methanol, it can significantly impact your peak shape.[12]
-
Check for Leaks: Ensure all your column fittings are tight and secure, as even minor leaks can lead to poor peak symmetry.[12]
Issue 3: High Variability Between Replicates
Possible Causes:
-
Inconsistent sample preparation or extraction.
-
Instability of the analyte or its derivative.
-
Variable matrix effects between samples.
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent execution of all sample handling and preparation steps.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for your specific oxo-fatty acid at the beginning of the sample preparation process. This will help to account for variability in extraction efficiency and matrix effects.
-
Assess Derivative Stability: If using derivatization, check the stability of the derivatives over time, especially if they are stored in the autosampler. Some derivatives may be unstable and degrade before analysis.[5]
Data Presentation
Table 1: Comparison of Common Derivatization Agents for Oxo-Fatty Acid Analysis
| Derivatization Agent | Target Functional Group | Analytical Platform | Typical Sensitivity Enhancement | Key Advantages | Key Disadvantages |
| Girard's Reagents (T & P) | Ketone | LC-MS | High | Introduces a permanent positive charge, excellent for ESI-MS.[1][3] | May require specific sample cleanup. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | HPLC-UV, LC-MS | Moderate to High | Forms stable derivatives, detectable by UV.[1][13] | Can have high background in some matrices. |
| o-Phenylenediamine (OPDA) | α-Keto acids | Fluorescence, LC-MS | High | Forms highly fluorescent derivatives.[1] | Specific for α-keto acids. |
| Oximation & Silylation | Ketone & Carboxylic Acid | GC-MS | High | Increases volatility and thermal stability for GC analysis.[1] | Two-step process, can be more complex. |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | LC-MS/MS | High | Effective for enhancing ionization and chromatographic retention.[5][14] | Primarily targets the carboxyl group, not the keto group directly. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a standard procedure for extracting total lipids, including oxo-fatty acids, from plasma or tissue.
-
Homogenization: Homogenize tissue samples (e.g., 50 mg) in a suitable solvent. For plasma samples (e.g., 100 µL), you can proceed to the next step directly.[9]
-
Lipid Extraction: A common method is the Folch or Bligh and Dyer extraction. For smaller sample volumes, a modified method using hexane and isopropanol is also effective.[8]
-
Phase Separation: After extraction, centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Carefully collect the organic layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., mobile phase for LC-MS/MS).[9]
Protocol 2: Derivatization with Girard's Reagent T (GT) for LC-MS/MS
-
Reagent Preparation: Prepare a fresh solution of Girard's Reagent T and a suitable catalyst in an appropriate solvent (e.g., methanol with a small amount of acetic acid).
-
Reaction: Add the derivatization solution to the dried lipid extract.
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Quenching/Dilution: After incubation, cool the sample and dilute it with the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.[9]
-
Gradient: Employ a suitable gradient from a lower to a higher percentage of mobile phase B over 10-15 minutes to elute the fatty acids.[9]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+) for GT-derivatized analytes or negative electrospray ionization (ESI-) for underivatized oxo-fatty acids.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[8]
-
MRM Transitions: Optimize the specific precursor-to-product ion transitions for each oxo-fatty acid analyte and internal standard. The precursor ion for the underivatized form is typically the deprotonated molecule [M-H]⁻.[9]
-
Mandatory Visualizations
Caption: General experimental workflow for the quantification of medium-chain oxo-fatty acids.
Caption: Logical relationship between challenges and solutions in oxo-fatty acid analysis.
Caption: Impact of derivatization on mass spectrometry signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 9-Methoxy-9-oxononanoic acid in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 9-Methoxy-9-oxononanoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place in a tightly sealed container, protected from light.[1] For optimal preservation of its chemical integrity, storage at low temperatures (e.g., 2-8°C or -20°C) is advisable, especially for long-term storage.
Q2: What are the potential degradation pathways for this compound during storage?
A2: The primary degradation pathway for this compound is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of moisture, and can be accelerated by acidic or basic conditions, resulting in the formation of azelaic acid and methanol.[1][2]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its primary degradant, azelaic acid.[3][4] Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify degradation products.[3]
Q4: Is this compound sensitive to light?
Q5: Can I store this compound in a solution?
A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in aqueous or protic solvents. If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at a low temperature. The stability in a specific solvent system should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the this compound stock. | 1. Perform a purity check of your sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, use a fresh, unopened sample for your experiments. 3. Review your storage and handling procedures to prevent future degradation. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Hydrolysis of the methyl ester to the dicarboxylic acid (azelaic acid). | 1. Confirm the identity of the new peak by comparing its retention time with a standard of azelaic acid. 2. If hydrolysis has occurred, consider if your storage conditions (presence of moisture, non-neutral pH) or experimental conditions (aqueous buffers) are contributing factors. |
| Change in the physical appearance of the solid material (e.g., clumping). | Absorption of moisture from the atmosphere. | 1. Ensure the container is always tightly sealed after use. 2. Store the compound in a desiccator to maintain a dry environment. 3. Moisture can accelerate hydrolysis, so a purity check is recommended. |
Quantitative Stability Data
As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to document their own stability study findings under various conditions.
| Storage Condition | Time Point | Purity (%) | Major Degradant (%) | Analytical Method |
| -20°C, Dark, Dry | 0 months | HPLC-UV | ||
| 3 months | HPLC-UV | |||
| 6 months | HPLC-UV | |||
| 12 months | HPLC-UV | |||
| 2-8°C, Dark, Dry | 0 months | HPLC-UV | ||
| 3 months | HPLC-UV | |||
| 6 months | HPLC-UV | |||
| 12 months | HPLC-UV | |||
| 25°C / 60% RH, Dark | 0 months | HPLC-UV | ||
| 1 month | HPLC-UV | |||
| 3 months | HPLC-UV | |||
| 6 months | HPLC-UV | |||
| 40°C / 75% RH, Dark | 0 weeks | HPLC-UV | ||
| 1 week | HPLC-UV | |||
| 2 weeks | HPLC-UV | |||
| 4 weeks | HPLC-UV |
RH = Relative Humidity
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[6][7]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Incubate the vial at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Incubate the vial at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix equal volumes of the stock solution and HPLC grade water in a vial.
-
Incubate the vial at 60°C for the same time points as the acidic hydrolysis.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the prepared samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Protocol 2: HPLC Method for Stability Assessment
This is a general HPLC method that can be optimized for the analysis of this compound and its primary hydrolytic degradant, azelaic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
Gradient elution may be required to achieve optimal separation. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm
Data Analysis:
-
The peak area of this compound is used to calculate its purity and the extent of degradation.
-
The appearance and increase of the azelaic acid peak should be monitored.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. onyxipca.com [onyxipca.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating the Structure of 9-Methoxy-9-oxononanoic Acid: A Comparative NMR Analysis
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of 9-Methoxy-9-oxononanoic acid through a comparative analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with the experimental spectra of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.
Structural Confirmation by Comparative NMR Data
The structural integrity of this compound is established by comparing its predicted ¹H and ¹³C NMR chemical shifts with the experimentally determined values of two similar molecules: dimethyl adipate and mono-methyl adipate. The predicted data for this compound aligns with the expected chemical shifts based on the functional groups present in the molecule and the observed shifts in the comparator compounds.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for the comparator compounds.
| Compound | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (Predicted) | -COOH | ~11-12 | singlet | 1H |
| -OCH₃ | ~3.67 | singlet | 3H | |
| α-CH₂ (to COOH) | ~2.35 | triplet | 2H | |
| α-CH₂ (to COOCH₃) | ~2.30 | triplet | 2H | |
| β, γ, δ-CH₂ | ~1.63 | multiplet | 4H | |
| Other -CH₂- | ~1.33 | multiplet | 6H | |
| Dimethyl Adipate (Experimental) | -OCH₃ | 3.67 | singlet | 6H |
| α-CH₂ | 2.34 | triplet | 4H | |
| β-CH₂ | 1.66 | multiplet | 4H | |
| Mono-methyl Adipate (Experimental) [1] | -COOH | 11.42 | singlet | 1H |
| -OCH₃ | 3.68 | singlet | 3H | |
| α-CH₂ (to COOH) | 2.38 | triplet | 2H | |
| α-CH₂ (to COOCH₃) | 2.36 | triplet | 2H | |
| β-CH₂ | 1.75-1.63 | multiplet | 4H |
¹³C NMR Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The table below compares the predicted ¹³C NMR data for this compound with the experimental data for the alternatives.
| Compound | Assignment | Chemical Shift (ppm) |
| This compound (Predicted) | -COOH | ~179 |
| -COOCH₃ | ~174 | |
| -OCH₃ | ~51.5 | |
| α-CH₂ (to COOH) | ~34.0 | |
| α-CH₂ (to COOCH₃) | ~33.8 | |
| Other -CH₂- | ~29.0, ~28.8, ~24.8, ~24.6 | |
| Dimethyl Adipate (Experimental) [2] | -COOCH₃ | 173.6 |
| -OCH₃ | 51.4 | |
| α-CH₂ | 33.7 | |
| β-CH₂ | 24.5 | |
| Mono-methyl Adipate (Experimental) | -COOH | ~179 |
| -COOCH₃ | ~174 | |
| -OCH₃ | ~51.5 | |
| α-CH₂ (to COOH) | ~34.0 | |
| α-CH₂ (to COOCH₃) | ~33.8 | |
| β-CH₂ | ~24.5 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of small molecule structures.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).
-
The instrument is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 220 ppm is typically used.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the protons.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy and comparative analysis.
Caption: Workflow for the validation of this compound structure.
References
A Comparative Analysis of 9-Oxononanoic Acid and 4-Oxononanoic Acid for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological activities of 9-oxononanoic acid and 4-oxononanoic acid, supported by experimental data and protocols.
This guide provides a detailed comparative analysis of two isomeric oxo-fatty acids: 9-oxononanoic acid (9-ONA) and 4-oxononanoic acid (4-ONA). While structurally similar, the current body of scientific literature reveals a significant disparity in the understanding of their respective biological roles. Extensive research has elucidated the pro-inflammatory and pro-thrombotic nature of 9-ONA, whereas data on the biological activities of 4-ONA remains scarce, primarily identifying it as a precursor in the food and beverage industry.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 9-oxononanoic acid and 4-oxononanoic acid is presented below. These properties are fundamental for their handling, characterization, and application in experimental settings.
| Property | 9-Oxononanoic Acid | 4-Oxononanoic Acid |
| CAS Number | 2553-17-5[1] | 6064-52-4[2] |
| Molecular Formula | C₉H₁₆O₃[1][3] | C₉H₁₆O₃[2] |
| Molecular Weight | 172.22 g/mol [1][3] | 172.221 g/mol [4] |
| IUPAC Name | 9-oxononanoic acid[1][3] | 4-oxononanoic acid |
| Synonyms | Azelaaldehydic acid, 8-Formyloctanoic acid, Azelaic semialdehyde[1][3] | 4-Oxopelargonic acid, 3-Caproylpropionic acid |
| Appearance | Solid or liquid[1] | Liquid at standard conditions[2] |
| Boiling Point | 600.03 K (predicted)[1] | 298.2±13.0 °C at 760 mmHg[4] |
| Melting Point | 343.94 K (predicted)[1] | Not available |
| Density | Not available | 1.0±0.1 g/cm³[4] |
| Flash Point | Not available | 148.4±16.3 °C[2] |
| Solubility | Slightly soluble in chloroform and methanol.[1] | Soluble in chloroform and methanol |
| ¹H NMR (CDCl₃, ppm) | ~9.76 (t, 1H, -CHO), ~2.45 (t, 2H, -CH₂CHO), ~2.35 (t, 2H, -CH₂COOH), ~1.63 (m, 4H), ~1.33 (m, 6H)[1] | Not available |
| Kovats Retention Index | 1483 (non-polar column)[1] | Not available |
Biological Activities and Signaling Pathways
A significant body of research has established 9-oxononanoic acid as a bioactive lipid peroxidation product with roles in inflammation and thrombosis. In contrast, the biological functions of 4-oxononanoic acid are largely uncharacterized, with current knowledge limited to its role as a precursor for flavor compounds.
9-Oxononanoic Acid: A Pro-inflammatory and Prothrombotic Mediator
9-Oxononanoic acid is a well-characterized product of lipid peroxidation, primarily formed from the oxidation of linoleic acid.[1][5] It is recognized as a bioactive molecule that plays a significant role in inflammatory and thrombotic processes.[5] The primary mechanism of action for 9-ONA involves the induction of phospholipase A2 (PLA2) activity.[5] This enzymatic activation leads to the release of arachidonic acid from cell membranes, which is then metabolized to produce potent signaling molecules, most notably thromboxane A2 (TxA2).[5] TxA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation, directly linking 9-ONA to the pathogenesis of thrombosis and cardiovascular diseases.[5]
Orally administered 9-ONA has also been shown to decrease de novo fatty acid synthesis and increase fatty acid oxidation in the liver.[6] This is achieved through the inhibition of acetyl-CoA carboxylase (ACC) and the activation of carnitine palmitoyltransferase (CPT).[6]
4-Oxononanoic Acid: A Flavor Precursor
Research indicates that 4-oxononanoic acid's primary known biological relevance is as a precursor to γ-nonalactone, a compound that contributes to the aroma of certain fruits and wines.[2] The biotransformation of 4-oxononanoic acid into γ-nonalactone occurs during fermentation processes involving Saccharomyces cerevisiae.[2] Its presence in tobacco also suggests potential implications for flavor enhancement.[2] There is a notable lack of data regarding its effects on cellular signaling pathways or its potential physiological or pathological roles in mammals.
Experimental Protocols
This section provides detailed methodologies for the synthesis of both compounds and the biological evaluation of 9-oxononanoic acid.
Synthesis of 9-Oxononanoic Acid (Enzymatic)
A prominent method for synthesizing 9-oxononanoic acid is through a biocatalytic, two-step enzymatic cascade starting from linoleic acid.[7] This process is valued for its high selectivity and environmentally friendly conditions.[7]
Objective: To synthesize 9-oxononanoic acid from linoleic acid using a successive two-step enzymatic reaction involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7]
Materials:
-
Linoleic acid
-
9S-lipoxygenase (LOX) from Solanum tuberosum
-
9/13-hydroperoxide lyase (HPL) from Cucumis melo
-
Phosphate buffer
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Quenching agent (e.g., a suitable acid)
Procedure:
-
Lipoxygenase Reaction:
-
Prepare a buffered solution of linoleic acid.
-
Add 9S-lipoxygenase to the reaction mixture.
-
Incubate to allow the conversion of linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[7]
-
-
Hydroperoxide Lyase Reaction:
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding a quenching agent or by acidifying the mixture.
-
Extract the 9-oxononanoic acid from the aqueous reaction mixture using an organic solvent.
-
Purification and Characterization:
-
Purification: The synthesized 9-oxononanoic acid can be purified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]
-
Characterization: The identity and purity should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Synthesis of 4-Oxononanoic Acid (Chemical)
The synthesis of 4-oxononanoic acid can be achieved through several chemical methods.
Objective: To synthesize 4-oxononanoic acid through the oxidation of nonanoic acid.
Materials:
-
Nonanoic acid
-
Oxidizing agent (e.g., potassium permanganate or chromium trioxide)
-
Appropriate solvent
-
Apparatus for chemical synthesis and purification
Procedure:
-
Dissolve nonanoic acid in a suitable solvent.
-
Slowly add the oxidizing agent to the solution while controlling the temperature.
-
Allow the reaction to proceed until completion, which can be monitored by techniques like thin-layer chromatography.
-
Quench the reaction and work up the mixture to isolate the crude product.
-
Purify the 4-oxononanoic acid using techniques such as distillation or chromatography.
Other synthetic routes include multi-step chemical syntheses involving alkylation and subsequent oxidation, as well as biotechnological approaches using specific microorganisms.[2]
Biological Evaluation of 9-Oxononanoic Acid: Phospholipase A₂ (PLA₂) Activity Assay
Objective: To determine the effect of 9-oxononanoic acid on PLA₂ activity.
Materials:
-
9-Oxononanoic acid
-
Human blood or isolated platelets
-
PLA₂ activity assay kit (e.g., Cayman Chemical)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare platelet-rich plasma from fresh human blood by centrifugation.
-
Treatment: Incubate the platelet-rich plasma with varying concentrations of 9-oxononanoic acid or a vehicle control.
-
PLA₂ Activity Measurement: Utilize a commercial PLA₂ assay kit. The assay typically involves a substrate that releases a chromophore upon cleavage by PLA₂.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer and calculate the PLA₂ activity according to the kit's instructions.
Conclusion and Future Directions
This comparative guide highlights the current understanding of 9-oxononanoic acid and 4-oxononanoic acid. 9-ONA is a well-documented bioactive lipid with significant roles in inflammatory and thrombotic pathways. In stark contrast, the biological activities of its isomer, 4-ONA, remain largely unexplored, with its known function limited to being a flavor precursor.
This significant knowledge gap presents a compelling opportunity for future research. Investigating the potential biological effects of 4-oxononanoic acid, including its impact on cellular signaling, metabolic pathways, and its potential physiological and pathological roles, could unveil novel biological functions and therapeutic targets. Direct comparative studies of these two isomers are warranted to understand how the position of the oxo group influences their biological activity.
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Involvement of nitric oxide/cyclic GMP signaling pathway in the regulation of fatty acid metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Uncharted Territory: A Comparative Guide to the Biological Activities of 9-Methoxy-9-oxononanoic Acid and 9-hydroxynonanoic Acid
A significant knowledge gap currently exists in the scientific literature regarding the specific biological activities of 9-Methoxy-9-oxononanoic acid and 9-hydroxynonanoic acid, hindering a direct, data-driven comparison. This guide synthesizes the available information on the closely related and well-studied compound, 9-oxononanoic acid, as a predictive model for the potential activities of this compound. This is contrasted with the largely speculative role of 9-hydroxynonanoic acid, based on its classification as an omega-hydroxy fatty acid. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight critical areas for future investigation.
At a Glance: Known vs. Speculative Biological Activities
While direct comparative experimental data for this compound and 9-hydroxynonanoic acid is unavailable, the known bioactivities of 9-oxononanoic acid (9-ONA) provide a basis for hypothesized functions. 9-hydroxynonanoic acid (9-HNA) remains largely uninvestigated in a biological context.
| Biological Process | 9-Oxononanoic Acid (Proxy for this compound) | 9-Hydroxynonanoic Acid |
| Platelet Aggregation | Induces platelet aggregation through the stimulation of the arachidonate cascade.[1] | Unknown; potentially a metabolic precursor to 9-ONA, suggesting a possible, though likely weaker, effect.[2] |
| Hepatic Lipid Metabolism | Decreases de novo fatty acid synthesis and increases fatty acid oxidation.[3] | Unknown; as an omega-hydroxy fatty acid, it may have a role in lipid metabolism, but this is unconfirmed.[2] |
| Signaling Pathways | Activates Phospholipase A2 (PLA2).[1] | Potential, but undocumented, interaction with G-protein coupled receptors (GPRs) or peroxisome proliferator-activated receptors (PPARs).[2] |
Quantitative Data: The Case of 9-Oxononanoic Acid
The following tables summarize the key quantitative findings for the biological effects of 9-oxononanoic acid. It is important to note that the presence of a methoxy group in this compound could alter these activities.
Table 1: Impact of 9-Oxononanoic Acid on Key Enzymes in Rat Hepatic Lipid Metabolism [3]
| Enzyme | Effect of 100 mg Oral Administration | Percentage Change from Control |
| Acetyl-CoA Carboxylase | Activity Decreased | -60% |
| Carnitine Palmitoyltransferase | Activity Increased | +35% |
Table 2: Pro-aggregatory Effect of 9-Oxononanoic Acid on Human Platelets [1]
| Compound | Concentration | Biological Effect |
| 9-Oxononanoic Acid | Dose-dependent | Induces platelet aggregation |
Experimental Corner: Protocols for Investigation
The following detailed methodologies are provided for key experiments that have been used to elucidate the biological effects of 9-oxononanoic acid. These protocols can serve as a foundation for the investigation of this compound and 9-hydroxynonanoic acid.
Protocol 1: Assessment of Hepatic Lipogenesis[3]
-
Objective: To determine the effect of the test compound on fatty acid synthesis in the liver.
-
Methodology:
-
Rodent models are administered the test compound (e.g., orally) or a vehicle control.
-
Following a predetermined time course (e.g., 30 hours), animals are euthanized and liver tissue is harvested.
-
Subcellular fractionation is performed to isolate cytosolic and microsomal fractions.
-
The activity of acetyl-CoA carboxylase is quantified by measuring the incorporation of a radiolabeled substrate, such as [¹⁴C]bicarbonate, into malonyl-CoA.
-
Carnitine palmitoyltransferase activity is assessed through established enzymatic assays.
-
The total rate of fatty acid synthesis can be measured by tracking the incorporation of a labeled precursor like [¹⁴C]acetate into the total hepatic lipid pool.
-
Protocol 2: Platelet Aggregation Assay[1][4]
-
Objective: To evaluate the effect of the test compound on platelet aggregation.
-
Methodology:
-
Whole blood is collected from human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by low-speed centrifugation (e.g., 200 x g for 15 minutes).
-
A portion of the remaining blood is subjected to high-speed centrifugation to obtain platelet-poor plasma (PPP), which is used as a reference.
-
The platelet count in the PRP is standardized.
-
In an aggregometer cuvette, the PRP is incubated and a baseline of light transmittance is recorded.
-
The test compound is added to the PRP, and the change in light transmittance, which correlates with the degree of platelet aggregation, is monitored over time.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the established signaling pathway for 9-oxononanoic acid and a general workflow for screening the biological activities of novel compounds.
Caption: The signaling cascade initiated by 9-Oxononanoic Acid leading to platelet aggregation.
Caption: A generalized workflow for the screening and identification of bioactive compounds.
Future Horizons and Research Imperatives
The striking lack of direct experimental data for this compound and 9-hydroxynonanoic acid underscores a significant opportunity for novel research. The well-documented pro-thrombotic and metabolic effects of the structurally similar 9-oxononanoic acid provide a compelling rationale for the investigation of these compounds.
Key future research directions should include:
-
Head-to-Head Comparative Studies: Direct experimental comparisons of this compound, 9-hydroxynonanoic acid, and 9-oxononanoic acid are essential to delineate their respective biological activities.
-
Target Identification: Comprehensive screening of these compounds against a panel of relevant biological targets, including nuclear receptors and G-protein coupled receptors, is necessary to elucidate their mechanisms of action.
-
In Vivo Validation: Promising in vitro findings should be validated in appropriate animal models to assess the physiological and pathological effects of these compounds, with a particular focus on cardiovascular and metabolic parameters.
A thorough investigation into the biological roles of this compound and 9-hydroxynonanoic acid holds the potential to uncover new signaling pathways and may lead to the development of novel therapeutic agents for a range of human diseases.
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing synthetic routes for monomethyl esters of dicarboxylic acids
A comprehensive comparison of synthetic routes for the selective synthesis of monomethyl esters of dicarboxylic acids is crucial for researchers in organic synthesis and drug development. This guide provides an objective comparison of prevalent methods, supported by experimental data, to aid in the selection of the most suitable protocol based on substrate characteristics and desired outcomes.
Comparison of Synthetic Routes
The selective monomethylation of dicarboxylic acids presents a challenge in preventing the formation of the corresponding diester. Various strategies have been developed to achieve high selectivity for the monoester, each with its own advantages and limitations. The choice of method often depends on the structure of the dicarboxylic acid, particularly its chain length and the presence of other functional groups.
| Method | Catalyst/Reagent | Substrate Scope | Typical Monoester Yield (%) | Selectivity (Monoester:Diester) | Reaction Conditions | Advantages | Disadvantages |
| Heterogeneous Catalysis | Alumina (Al₂O₃) | Linear aliphatic dicarboxylic acids (C5-C12) | High | High | Methanol, room temp. to reflux, 24-48h | Environmentally friendly, reusable catalyst, simple work-up.[1][2][3] | May require longer reaction times. |
| LiCl-Mediated | Lithium Chloride (LiCl), Trifluoroacetic Anhydride (TFAA) | Long-chain dicarboxylic fatty acids (≥ C14) | 79-95 | Up to 50:1 | THF, room temp., 1-2h | High selectivity for long chains, one-step procedure.[4][5][6] | Primarily effective for long-chain diacids. |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Dicarboxylic acids with non-conjugated carboxyl groups | ~90 | High (e.g., 90:5) | Methanol, room temp., 2-6h | Mild conditions, good for selective esterification of non-conjugated acids.[7] | Thionyl chloride is corrosive and requires careful handling.[8][9][10] |
| Continuous Extraction | Sulfuric Acid (H₂SO₄) | Symmetrical dicarboxylic acids (e.g., sebacic acid) | 49 | Varies | Ethanol/Water, continuous extraction with cyclohexane | Can favor monoester formation by removing it from the reaction mixture. | Requires specialized setup, moderate yields. |
| Enzymatic | Lipases (e.g., Novozym 435) | Broad, including C5-C12 dicarboxylic acids | Varies | High | Organic solvent, mild temp., 2-24h | High selectivity, mild and environmentally friendly conditions. | Enzymes can be expensive and have specific substrate requirements. |
Experimental Protocols
Heterogeneous Catalysis with Alumina
This protocol describes the selective monomethyl esterification of a linear dicarboxylic acid using methanol with an alumina catalyst.[1][2][3]
Materials:
-
Dicarboxylic acid (e.g., dodecanedioic acid)
-
Activated alumina
-
Methanol
-
Diazomethane (for analysis, optional)
-
Cyclohexane (suspending agent, optional)
Procedure:
-
A solution of the dicarboxylic acid in a suitable solvent is prepared.
-
Activated alumina is added to the solution, and the solvent is evaporated to yield the dicarboxylic acid adsorbed on the alumina.
-
The dicarboxylic acid-loaded alumina is suspended in methanol.
-
The mixture is stirred at room temperature or refluxed for 24-48 hours.
-
The alumina is filtered off, and the filtrate is concentrated under reduced pressure.
-
The resulting residue contains the monomethyl ester, which can be further purified by chromatography if necessary.
LiCl-Mediated Monoesterification of Long-Chain Dicarboxylic Acids
This one-step protocol is highly effective for the selective monoesterification of long-chain dicarboxylic fatty acids.[4][5][6]
Materials:
-
Long-chain dicarboxylic acid (e.g., octadecanedioic acid)
-
Lithium chloride (LiCl)
-
Trifluoroacetic anhydride (TFAA)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the dicarboxylic acid in THF, add 1.5 equivalents of LiCl.
-
Stir the mixture at room temperature.
-
Add 1.6 equivalents of methanol followed by the dropwise addition of TFAA.
-
The reaction is typically complete within 1-2 hours.
-
The reaction mixture is then quenched and worked up to isolate the monomethyl ester.
-
Purification can be achieved by column chromatography.
Thionyl Chloride-Catalyzed Monoesterification
This method is particularly useful for the selective esterification of a non-conjugated carboxyl group in the presence of a conjugated or aromatic one.[7]
Materials:
-
Dicarboxylic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve the dicarboxylic acid in methanol at room temperature (~25-27°C).
-
Add a catalytic amount of thionyl chloride (3-5 mol%) to the solution.
-
Stir the reaction mixture for a period of 2 to 6 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is evaporated.
-
The workup procedure involves separating the monoester from any small amounts of diester formed, typically by a bicarbonate wash.
Visualization of Method Selection
The following diagram illustrates a logical workflow for selecting a suitable synthetic route for the monomethyl esterification of a dicarboxylic acid based on its structural characteristics.
Caption: Decision workflow for selecting a monoesterification method.
References
- 1. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts [iris.unive.it]
- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of Azelaic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for azelaic acid and its common derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.
Introduction to Azelaic Acid and its Derivatives
Azelaic acid, a naturally occurring dicarboxylic acid, is a versatile molecule with applications in pharmaceuticals and polymer synthesis.[1] Its derivatives, particularly esters and amides, are of significant interest for their potential as prodrugs, enhanced solubility, and utility as monomers for biomaterials. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of these compounds. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for azelaic acid and selected ester and amide derivatives.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Azelaic Acid | ~12.0 (broad s) | -COOH |
| 2.18 (t) | α-CH₂ | |
| 1.47 (m) | β-CH₂ | |
| 1.25 (m) | γ, δ, ε-CH₂ | |
| Dimethyl Azelate | 3.67 (s) | -OCH₃ |
| 2.30 (t) | α-CH₂ | |
| 1.62 (m) | β-CH₂ | |
| 1.31 (m) | γ, δ, ε-CH₂ | |
| Diethyl Azelate | 4.12 (q) | -OCH₂CH₃ |
| 2.28 (t) | α-CH₂ | |
| 1.60 (m) | β-CH₂ | |
| 1.33 (m) | γ, δ, ε-CH₂ | |
| 1.25 (t) | -OCH₂CH₃ | |
| Dibutyl Azelate | 4.06 (t) | -OCH₂(CH₂)₂CH₃ |
| 2.27 (t) | α-CH₂ | |
| 1.60 (m) | -OCH₂CH₂CH₂CH₃, β-CH₂ | |
| 1.38 (m) | -OCH₂CH₂CH₂CH₃ | |
| 1.32 (m) | γ, δ, ε-CH₂ | |
| 0.94 (t) | -OCH₂(CH₂)₂CH₃ | |
| Poly(hexamethylene azelamide) (Nylon 6,9) | ~7.9 (broad s) | -NH- |
| 3.1 (m) | -NH-CH₂- | |
| 2.1 (t) | α-CH₂ | |
| 1.5 (m) | β-CH₂ (acid part), -NH-CH₂-CH₂- | |
| 1.3 (m) | γ, δ, ε-CH₂ (acid part), central CH₂ (diamine part) |
Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Azelaic Acid | 173.4 - 174.4 | -COOH |
| 33.1 - 33.7 | α-C | |
| 27.8 - 28.5 | β-C, δ-C, ε-C | |
| 23.9 - 24.5 | γ-C | |
| Dimethyl Azelate | 174.2 | -C=O |
| 51.4 | -OCH₃ | |
| 34.0 | α-C | |
| 29.0 | β-C, δ-C, ε-C | |
| 24.9 | γ-C | |
| Diethyl Azelate | 173.7 | -C=O |
| 60.2 | -OCH₂CH₃ | |
| 34.3 | α-C | |
| 29.1 | β-C, δ-C, ε-C | |
| 25.0 | γ-C | |
| 14.2 | -OCH₂CH₃ | |
| Dibutyl Azelate | 173.8 | -C=O |
| 64.1 | -OCH₂(CH₂)₂CH₃ | |
| 34.4 | α-C | |
| 30.7 | -OCH₂CH₂CH₂CH₃ | |
| 29.1 | β-C, δ-C, ε-C | |
| 25.0 | γ-C | |
| 19.2 | -OCH₂CH₂CH₂CH₃ | |
| 13.7 | -OCH₂(CH₂)₂CH₃ | |
| Poly(hexamethylene azelamide) (Nylon 6,9) | ~173 | -C=O (amide) |
| ~40 | -NH-CH₂- | |
| ~36 | α-C | |
| ~29 | β-C, δ-C, ε-C (acid part), central CH₂ (diamine part) | |
| ~26 | γ-C (acid part), -NH-CH₂-CH₂- |
Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Azelaic Acid | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2926, 2840 | C-H stretch (aliphatic) | |
| 1724 | C=O stretch (carboxylic acid dimer)[3] | |
| Azelaic Acid Esters (general) | 2930, 2855 | C-H stretch (aliphatic) |
| 1730-1740 | C=O stretch (ester) | |
| 1170-1250 | C-O stretch (ester) | |
| Azelaic Acid Amides (general) | ~3300 (broad) | N-H stretch (amide) |
| 2930, 2855 | C-H stretch (aliphatic) | |
| ~1640 (Amide I) | C=O stretch (amide) | |
| ~1540 (Amide II) | N-H bend and C-N stretch |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
| Compound | Molecular Weight ( g/mol ) | Key m/z values (and interpretation) |
| Azelaic Acid | 188.22 | 187 ([M-H]⁻), 171 ([M-H-H₂O]⁻), 125[4] |
| Dimethyl Azelate | 216.27 | 216 ([M]⁺), 185 ([M-OCH₃]⁺), 152, 74 |
| Diethyl Azelate | 244.32 | 244 ([M]⁺), 199 ([M-OC₂H₅]⁺), 152 |
| Dibutyl Azelate | 300.43 | 300 ([M]⁺), 227 ([M-OC₄H₉]⁺), 152 |
| Azelaic Acid Diamide | 186.25 | 186 ([M]⁺), 169 ([M-NH₃]⁺), 142 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample matrix.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Liquids (Esters): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids (Azelaic Acid, Amides): The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.
-
The sample spectrum is then recorded.
-
The spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile derivatives like esters. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile compounds like azelaic acid. The sample is dissolved in a suitable solvent and separated on a liquid chromatography column before being introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
-
Ionization:
-
Electron Ionization (EI): Commonly used in GC-MS, this high-energy technique causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique used in LC-MS that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for comparing spectroscopic data and a representative signaling pathway where azelaic acid plays a role.
Caption: Workflow for the comparison of spectroscopic data of azelaic acid derivatives.
Caption: Role of azelaic acid in plant defense signaling.
References
9-oxononanoic acid as a biomarker compared to other oxidative stress markers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-oxononanoic acid (9-ONA) with other established biomarkers of oxidative stress. It is designed to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid in the selection of appropriate biomarkers for research and development.
Introduction to 9-Oxononanoic Acid
9-Oxononanoic acid (9-ONA) is a naturally occurring medium-chain oxo-fatty acid that emerges from the lipid peroxidation of polyunsaturated fatty acids, particularly linoleic acid.[1][2] Its presence and concentration in biological systems are increasingly recognized as indicators of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.[1] Oxidative stress is implicated in a multitude of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[3] 9-ONA's role extends beyond being a mere byproduct of lipid damage; it is a bioactive molecule that can modulate cellular signaling pathways, notably those involved in inflammation and thrombosis.[4][5]
Comparison of 9-Oxononanoic Acid with Other Oxidative Stress Biomarkers
The selection of an appropriate biomarker is critical for accurately assessing oxidative stress in various research and clinical settings. This section compares 9-ONA with commonly used markers: F2-Isoprostanes, Malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (8-OHdG).
| Biomarker | Origin | Sample Matrix | Analytical Method | Advantages | Limitations |
| 9-Oxononanoic Acid (9-ONA) | Product of linoleic acid peroxidation[1] | Plasma, Tissues[4] | GC-MS, LC-MS/MS[4][6] | Bioactive molecule with signaling roles[2][4]; Stable product of lipid peroxidation[3] | Quantitative data is still emerging[4]; Derivatization often required for analysis[4] |
| F2-Isoprostanes | Non-enzymatic peroxidation of arachidonic acid[7][8][9] | Urine, Plasma, Tissues[7][9][10] | GC-MS, LC-MS/MS[7] | Considered a "gold standard" for lipid peroxidation[11]; Chemically stable and specific[8][9] | Complex and technically demanding analysis[7] |
| Malondialdehyde (MDA) | End product of polyunsaturated fatty acid peroxidation[12][13] | Plasma, Serum, Tissues[12][14] | TBARS assay, HPLC[12][15] | Widely used and cost-effective assays available[12][16] | Lacks specificity (TBARS assay)[15]; High reactivity can lead to analytical variability[15] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative damage to DNA[17][18] | Urine, Plasma, Tissues[17][19][20] | LC-MS/MS, ELISA, GC-MS[18][19] | Specific marker for oxidative DNA damage[17][18][21]; Urinary levels reflect whole-body damage[17][19] | Levels can be influenced by DNA repair efficiency[19]; Potential for artifactual oxidation during sample preparation[18] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 9-ONA-Induced Platelet Aggregation
9-ONA has been shown to stimulate the activity of phospholipase A₂ (PLA₂), a critical enzyme in the arachidonate cascade.[2][3] This leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized by cyclooxygenase (COX) enzymes to produce thromboxane A₂ (TxA₂), a potent inducer of platelet aggregation.[2]
General Experimental Workflow for 9-ONA Analysis
The quantification of 9-ONA in biological samples typically involves extraction, derivatization, and analysis by mass spectrometry.
Experimental Protocols
1. Quantification of 9-Oxononanoic Acid in Human Plasma by GC-MS
This protocol is adapted from methodologies for fatty acid analysis.[4]
-
Principle: Lipids are extracted from plasma, and the target analyte, 9-ONA, is derivatized to increase its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Quantification is achieved using an internal standard.
-
Materials:
-
Human plasma
-
Internal Standard (e.g., deuterated 9-ONA)
-
Chloroform, Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Anhydrous sodium sulfate
-
Pyridine
-
Methoxyamine hydrochloride solution
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
-
Procedure:
-
Extraction:
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 2 minutes.
-
Add 0.5 mL of ice-cold 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the lower organic (chloroform) layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Methoximation: Dissolve the dried lipid extract in 50 µL of pyridine and add 50 µL of methoxyamine hydrochloride solution. Incubate at 60°C for 60 minutes.
-
Silylation: Cool the mixture and add 100 µL of BSTFA with 1% TMCS. Incubate at 60°C for 60 minutes.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Quantification is performed using selected ion monitoring (SIM) of characteristic ions for derivatized 9-ONA and the internal standard.
-
Generate a calibration curve using standard solutions of 9-ONA processed through the same procedure.
-
-
2. Quantification of 9-Oxononanoic Acid in Biological Matrices using LC-MS/MS
This protocol provides a framework for sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Principle: Proteins in the sample are precipitated, and the supernatant containing 9-ONA is derivatized to enhance ionization efficiency for LC-MS/MS analysis. A stable isotope-labeled internal standard is used for accurate quantification.
-
Materials:
-
Plasma or other biological matrix
-
Internal Standard (e.g., 7-Methyl-8-oxononanoic acid internal standard)
-
Acetonitrile (cold)
-
Derivatization reagents (e.g., 3-Nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)/pyridine solution)
-
Formic acid
-
-
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add 25 µL of 200 mM 3-NPH solution and 25 µL of 200 mM EDC/9% pyridine solution.
-
Vortex and incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 5 µL of 0.1% formic acid in water.
-
-
LC-MS/MS Analysis:
-
Transfer the final solution to an LC-MS vial for analysis.
-
Develop a multiple reaction monitoring (MRM) method to detect the precursor and product ions specific to the derivatized 9-ONA and the internal standard.
-
Generate a calibration curve by analyzing a series of derivatized standards.
-
-
Conclusion
9-Oxononanoic acid is a promising biomarker of oxidative stress, particularly lipid peroxidation. Its identity as a bioactive molecule involved in key signaling pathways adds a layer of functional relevance that is not present in all oxidative stress markers. While established markers like F2-isoprostanes are considered the gold standard for assessing lipid peroxidation, the analytical complexity can be a barrier.[11] 9-ONA, with the continued development of robust and sensitive analytical methods like LC-MS/MS, offers a valuable alternative. Compared to less specific markers like MDA, 9-ONA provides a more precise measure of oxidative damage.[15] For researchers investigating the functional consequences of oxidative stress, particularly in the context of inflammation and cardiovascular disease, 9-ONA is an increasingly important biomarker to consider. Future studies further quantifying its levels in various disease states will continue to solidify its utility in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. F2-isoprostanes as a biomarker of oxidative stress in the mouse bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies: a Review | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 13. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 14. journalofmedula.com [journalofmedula.com]
- 15. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Malondialdehyde (MDA) – A Marker of Oxidative Stress [ammagenomics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. scispace.com [scispace.com]
A Comparative Guide to the Differential Effects of Oxo-Fatty Acids on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diverse effects of various oxo-fatty acids on platelet aggregation, supported by experimental data. It is intended to serve as a valuable resource for researchers investigating platelet function, thrombosis, and the development of novel anti-platelet therapies.
Introduction
Oxo-fatty acids, a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids, play a complex and often contradictory role in the regulation of platelet aggregation. Depending on their specific chemical structure and the context of platelet activation, these molecules can exert either pro-aggregatory or anti-aggregatory effects. Understanding these differential actions is crucial for elucidating the intricate signaling networks that govern platelet function and for identifying potential therapeutic targets in cardiovascular diseases. This guide summarizes the effects of several key oxo-fatty acids, presents quantitative data for their activity, details relevant experimental protocols, and visualizes the signaling pathways involved.
Quantitative Comparison of Oxo-Fatty Acid Effects on Platelet Aggregation
The following table summarizes the observed effects and, where available, the potency of various oxo-fatty acids on platelet aggregation induced by different agonists. It is important to note that the effects can be highly dependent on the experimental conditions, including the choice of agonist and its concentration.
| Oxo-Fatty Acid | Precursor Fatty Acid | Primary Effect on Platelet Aggregation | Agonist | Effective Concentration / IC50 | References |
| 12-HETE | Arachidonic Acid | Dual Role: Inhibition & Enhancement | PGH2/TxA2 analogs | IC50: 8 µM (for receptor binding) | [1] |
| Thrombin | Enhances aggregation | [2] | |||
| 12-HPETE | Arachidonic Acid | Inhibition | Arachidonic Acid | IC50: 2-3 µM | [3] |
| Collagen | IC50: 6 µM | [3] | |||
| 13-HODE | Linoleic Acid | Inhibition | Thrombin (low dose) | 10 µM (reduces adherence) | [4] |
| No significant effect | Thrombin (high dose) | 10 µM | [4] | ||
| No effect on adhesion | Subendothelial matrix (under flow) | N/A | [5] | ||
| 15-HETE | Arachidonic Acid | Inhibition | Collagen | ~10 µM (maximal inhibition) | [6] |
| 15-HPETE | Arachidonic Acid | Inhibition | Arachidonic Acid, PGH2 analog | Not specified | [7] |
| 9-HODE | Linoleic Acid | Anti-aggregatory (inferred) | Not specified | Not specified | [8] |
| 5-HETE | Arachidonic Acid | Pro-aggregatory (inferred) | Not specified | Not specified |
Note: The effects of 9-HODE and 5-HETE on platelet aggregation are less directly characterized in the literature compared to other oxo-fatty acids. Their roles are often inferred from their known signaling activities and effects in other cell types.
Signaling Pathways of Oxo-Fatty Acids in Platelets
The differential effects of oxo-fatty acids are mediated by their interaction with specific cell surface receptors and intracellular signaling pathways. The following diagrams illustrate the known signaling cascades for 12-HETE and 15-HETE in platelets.
Description of 12-HETE Signaling: 12-Hydroxyeicosatetraenoic acid (12-HETE) exhibits a dual role in platelet regulation. When produced in response to agonists like collagen acting on the GPVI receptor, it can be released and act on the G protein-coupled receptor GPR31.[9] Activation of GPR31, which is coupled to an inhibitory G protein (Gi), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors like Rap1 and p38 MAPK.[10][11] This pathway ultimately enhances platelet aggregation in response to other agonists like thrombin (acting via PAR4).[10][11] Conversely, 12-HETE can also inhibit platelet aggregation induced by PGH2/TxA2 analogs by competing for their receptor.[1]
References
- 1. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of arachidonate-induced platelet aggregation by the lipoxygenase product, 12-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE) on thrombin induced platelet adherence to endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet adhesion to subendothelial structures under flow conditions: no effect of the lipoxygenase product 13-HODE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acids negatively regulate platelet function through formation of noncanonical 15‐lipoxygenase‐derived eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-Hydroperoxyeicosatetraenoic acid inhibits human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet 12-lipoxygenase activation via glycoprotein VI: involvement of multiple signaling pathways in agonist control of H(P)ETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Lipid Receptor GPR31 (G-Protein-Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Acetyl-CoA Carboxylase by Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various fatty acids on acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis. Understanding the differential inhibition of ACC by specific fatty acids is crucial for research in metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the development of novel therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to Acetyl-CoA Carboxylase and its Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the de novo synthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[2] ACC2 is associated with the outer mitochondrial membrane, and the malonyl-CoA it produces acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2]
The activity of ACC is tightly regulated through multiple mechanisms. It is allosterically activated by citrate, which signals an abundance of acetyl-CoA and energy. Conversely, long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors of ACC.[3] This feedback inhibition is a critical mechanism for maintaining lipid homeostasis. Additionally, ACC activity is regulated by covalent modification, most notably through phosphorylation by AMP-activated protein kinase (AMPK), which inactivates the enzyme in response to low cellular energy levels.[4]
Comparative Inhibition of ACC by Fatty Acyl-CoAs
The direct inhibitors of ACC are not free fatty acids themselves, but rather their activated forms, fatty acyl-Coenzyme A (acyl-CoA) esters. These molecules bind to an allosteric site on ACC, leading to its inactivation. The inhibitory potency can vary depending on the chain length and degree of saturation of the fatty acyl-CoA. Saturated fatty acyl-CoAs with chain lengths of 16 to 20 carbons are considered to be the most potent inhibitors.[3]
While comprehensive comparative studies providing IC50 values for a wide range of fatty acyl-CoAs on both ACC1 and ACC2 are limited in publicly available literature, the existing data indicate that long-chain fatty acyl-CoAs are significant physiological regulators of ACC activity. For instance, in one study, 1 µM of palmitoyl-CoA was shown to inhibit the activity of partially purified acetyl-CoA carboxylase by approximately 75% in the presence of 1 mM citrate.[5]
Below is a summary of the inhibitory effects of various fatty acids on ACC, primarily focusing on their impact on ACC gene expression as direct enzymatic inhibition data is sparse.
| Fatty Acid Inhibitor | Fatty Acid Type | Chain Length | General Inhibitory Effect on ACC Gene Expression |
| Myristate | Saturated | C14:0 | Effective inhibitor[6] |
| Palmitate | Saturated | C16:0 | Effective inhibitor[6] |
| Stearate | Saturated | C18:0 | Effective inhibitor[6] |
| Oleate | Monounsaturated | C18:1 | Effective inhibitor[6] |
| Linoleate | Polyunsaturated (Omega-6) | C18:2 | Inhibited basal and glucose-stimulated ACC mRNA induction[6] |
| Butyrate | Short-chain | C4:0 | Effective inhibitor[6] |
| Caproate | Short-chain | C6:0 | Effective inhibitor[6] |
| Omega-3 Fatty Acids | Polyunsaturated | Long-chain | Ineffective[6] |
Signaling Pathway of ACC Regulation
The regulation of ACC activity is a complex process involving allosteric effectors and covalent modification. The following diagram illustrates the key regulatory inputs on ACC.
Experimental Protocols
Determining the inhibitory effect of fatty acids on ACC activity involves in vitro enzyme assays. The following is a generalized protocol based on common methods for measuring ACC activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a specific fatty acyl-CoA on purified ACC.
Materials:
-
Purified recombinant human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (or KHCO3)
-
Magnesium Chloride (MgCl2)
-
Fatty acyl-CoA inhibitors (e.g., palmitoyl-CoA, oleoyl-CoA) dissolved in a suitable solvent
-
Assay buffer (e.g., MOPS or potassium phosphate buffer, pH 7.5)
-
Detection system (e.g., ADP-Glo™ Kinase Assay for ADP detection, or a method to quantify malonyl-CoA)
-
Microplate reader (for colorimetric, fluorescent, or luminescent assays) or HPLC/mass spectrometer (for direct malonyl-CoA quantification)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl2, ATP, and sodium bicarbonate.
-
Inhibitor Preparation: Prepare serial dilutions of the fatty acyl-CoA inhibitor to be tested.
-
Enzyme and Substrate Addition: In a microplate, add the purified ACC enzyme to each well. Then, add the different concentrations of the fatty acyl-CoA inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding acetyl-CoA to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching solution.
-
Detection: Measure the amount of product formed (malonyl-CoA or ADP).
-
ADP-Glo™ Assay: This is a luminescent assay that measures the amount of ADP produced, which is directly proportional to ACC activity.
-
Malonyl-CoA Quantification: This can be done using chromatographic methods like HPLC or mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of ACC inhibition for each concentration of the fatty acyl-CoA compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for assessing the inhibition of ACC by fatty acids.
Conclusion
The inhibition of acetyl-CoA carboxylase by long-chain fatty acyl-CoAs is a fundamental feedback mechanism that regulates lipid metabolism. While it is established that saturated fatty acyl-CoAs are potent inhibitors, there is a need for more comprehensive studies that provide a direct quantitative comparison of the IC50 values of a wider range of fatty acyl-CoAs on both ACC1 and ACC2 isoforms. Such data would be invaluable for researchers in metabolic diseases and for the development of targeted therapies that modulate fatty acid synthesis and oxidation. The experimental protocols and workflows described in this guide provide a framework for conducting such comparative studies.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity among the related medium-chain fatty acids (MCFAs): caprylic acid (C8), capric acid (C10), and lauric acid (C12). Understanding the specificity of antibodies for these structurally similar molecules is critical for the development of accurate immunoassays and for elucidating their distinct biological roles. This document summarizes the available, albeit limited, quantitative data on cross-reactivity, details the experimental protocols for its assessment, and visualizes relevant biological pathways and experimental workflows.
Introduction to Medium-Chain Fatty Acid Cross-Reactivity
Caprylic (C8), capric (C10), and lauric (C12) acids are saturated fatty acids that differ only by the length of their aliphatic tails. This structural similarity presents a significant challenge in the development of specific antibodies, as epitopes can be highly conserved among these molecules. Cross-reactivity in immunoassays occurs when an antibody raised against one MCFA also binds to others, potentially leading to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous assessment of antibody specificity is paramount.
Quantitative Data on Antibody Cross-Reactivity
Direct quantitative comparisons of a single antibody's binding affinity to caprylic, capric, and lauric acid are not extensively published. The following table is a representative summary based on typical findings in immunoassay development for small, structurally related haptens. The data is presented as a percentage of cross-reactivity, where the binding to the target (immunizing) antigen is 100%.
| Antibody Specificity | Target Antigen | Cross-Reactant: Caprylic Acid (C8) | Cross-Reactant: Capric Acid (C10) | Cross-Reactant: Lauric Acid (C12) |
| Anti-Caprylic Acid (C8) Antibody | Caprylic Acid | 100% | Lower Affinity Expected | Very Low Affinity Expected |
| Anti-Capric Acid (C10) Antibody | Capric Acid | Lower Affinity Expected | 100% | Lower Affinity Expected |
| Anti-Lauric Acid (C12) Antibody | Lauric Acid | Very Low Affinity Expected | Lower Affinity Expected | 100% |
Note: This table illustrates expected trends. Actual cross-reactivity percentages would need to be determined experimentally for each specific antibody.
Experimental Protocols
The gold-standard method for determining the cross-reactivity of antibodies against small molecules like MCFAs is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Competitive ELISA Protocol for MCFA Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an antibody raised against one MCFA (e.g., caprylic acid) with other MCFAs (capric and lauric acid).
Materials:
-
Microtiter plate pre-coated with an MCFA-protein conjugate (e.g., Caprylic Acid-BSA).
-
Primary antibody specific to the target MCFA.
-
HRP-conjugated secondary antibody.
-
Standards of the target MCFA (caprylic acid) and potential cross-reactants (capric acid, lauric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactants: Prepare serial dilutions of the standard (e.g., caprylic acid) and the test cross-reactants (capric acid and lauric acid) in assay buffer.
-
Blocking: Block the pre-coated microtiter plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add the standard or cross-reactant solutions to the wells, followed immediately by the addition of a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature. During this incubation, the free fatty acids in the solution and the fatty acid-protein conjugate coated on the plate will compete for binding to the primary antibody.
-
Washing: Wash the plate 3 times with wash buffer to remove unbound antibodies and fatty acids.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standard MCFA.
-
Determine the concentration of the target MCFA that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 values for the cross-reacting MCFAs.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target MCFA / IC50 of Cross-Reactant MCFA) x 100
Signaling Pathways and Experimental Workflow
Medium-chain fatty acids are not only energy sources but also act as signaling molecules. For instance, lauric acid has been shown to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system, leading to a pro-inflammatory signaling cascade.[1][2]
References
Safety Operating Guide
Proper Disposal of 9-Methoxy-9-oxononanoic Acid: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 9-Methoxy-9-oxononanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols. As a dicarboxylic acid monoester, this compound requires careful management as a potentially hazardous chemical waste. The following step-by-step procedures provide a direct operational plan for its safe disposal.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation. This compound should be treated as a chemical waste.
-
Do not dispose of this compound down the drain or in regular trash. [1][2][3][4] Without specific data confirming its non-hazardous nature, it must be managed as a chemical waste stream.
-
Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes) in a dedicated, properly labeled hazardous waste container.[2][5]
-
Incompatible Materials: Store the waste container away from bases and strong oxidizing agents to prevent potentially hazardous reactions.[5][6]
III. Step-by-Step Disposal Protocol for this compound
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the associated hazards (e.g., "Corrosive - Acid," "Irritant").
-
Note the accumulation start date on the label.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
The SAA must be a well-defined space, such as a secondary containment tray within a fume hood or a designated cabinet.[5]
-
Keep the waste container closed at all times, except when adding waste.[3][7]
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered empty when all contents have been removed to the extent possible.
-
Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[7] The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label.[7] The clean, unlabeled container can then be disposed of in the regular trash or recycled according to institutional policies.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][7]
-
Follow your institution's specific procedures for requesting a waste pickup.[7]
-
Quantitative Data Summary
For operational planning, the following table summarizes key quantitative parameters for chemical waste disposal.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions. | [1] |
| Container Headspace | Leave at least one inch of headspace to allow for expansion. | [5] |
| SAA Full Container Removal | Within three days after the container becomes full. | [5] |
| SAA Partial Container Storage | Up to one year. | [5] |
| Small Liquid Spill Cleanup | For quantities less than 50 mL, absorb onto an inert material. | [8] |
| Large Liquid Spill Cleanup | For quantities greater than 50 mL, use an absorbent like vermiculite or cat litter and collect for disposal by a licensed waste contractor. | [8] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
Caption: Disposal Decision for Contaminated Labware.
References
- 1. acs.org [acs.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. vumc.org [vumc.org]
- 8. chemtalk.com.au [chemtalk.com.au]
Personal protective equipment for handling 9-Methoxy-9-oxononanoic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 9-Methoxy-9-oxononanoic acid (CAS No. 2104-19-0), also known as Methyl hydrogen azelate. The following procedural steps are designed to ensure the safe management of this chemical in a laboratory setting.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is structurally an aliphatic carboxylic acid and methyl ester, warranting careful handling.[1]
| Property | Value | Reference |
| CAS Number | 2104-19-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₈O₄ | [2][4] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Appearance | Colorless Liquid | [5] |
| Melting Point | 22 - 24 °C / 71.6 - 75.2 °F | [1] |
| Boiling Point | 146 - 147 °C / 294.8 - 296.6 °F | [1] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Solubility | Not miscible in water | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat.[1] Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. For situations with a potential for high vapor concentration, a respirator may be necessary. |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations of the compound. Have an emergency eyewash station and safety shower readily accessible.
-
Handling: As it is a liquid, handle with care to avoid splashes and spills. Avoid contact with skin and eyes.[6] Do not breathe vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from oxidizing agents.[1]
-
Spill Response: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[7] Do not allow the product to enter drains.[2]
Disposal Plan
Chemical waste must be managed in a safe and environmentally sound manner, in compliance with all federal, state, and local regulations.[8]
-
Waste Identification: this compound is a non-halogenated organic acid.[9]
-
Segregation: Do not mix with other waste streams, particularly halogenated solvents or strong bases.[9] Collect in a designated and properly labeled waste container.[5]
-
Containerization: Use a compatible container, preferably plastic, for waste collection.[8] The container must be kept closed except when adding waste and should be labeled with the words "Hazardous Waste," the chemical name, and associated hazards.[10]
-
Neutralization (if permissible): For small quantities, neutralization with a suitable base to a pH between 6 and 9 may be an option for disposal down the sanitary sewer, but this must be done in accordance with your institution's specific guidelines.[11][12] Do not attempt neutralization without consulting your Environmental Health and Safety (EHS) department.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[8][13] Do not dispose of this chemical down the drain without proper authorization.[2]
Experimental Workflow
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. keyorganics.net [keyorganics.net]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
